molecular formula C7H10F2O B1492982 2-(2,2-Difluoroethyl)cyclopentan-1-one CAS No. 1518428-79-9

2-(2,2-Difluoroethyl)cyclopentan-1-one

Cat. No.: B1492982
CAS No.: 1518428-79-9
M. Wt: 148.15 g/mol
InChI Key: OGLRKTBWXZJBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C7H10F2O and its molecular weight is 148.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Difluoroethyl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoroethyl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-difluoroethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-5-2-1-3-6(5)10/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRKTBWXZJBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-(2,2-Difluoroethyl)cyclopentan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclopentanones

The introduction of fluorine into organic molecules can have profound effects on their physicochemical and biological properties. The cyclopentanone scaffold is a common motif in a variety of biologically active molecules, most notably prostaglandins, which are involved in physiological processes such as inflammation and pain.[1][2] The incorporation of a difluoroethyl group into the cyclopentanone ring can enhance metabolic stability, increase lipophilicity, and improve bioavailability of a drug candidate.

The 2-substituted cyclopentanone core is a versatile intermediate in pharmaceutical synthesis.[1] The reactivity of the α-position to the carbonyl group allows for the introduction of various side chains, a critical step in the synthesis of complex molecules. The presence of the difluoroethyl group at this position is anticipated to influence the molecule's reactivity and conformational preferences, offering unique opportunities for drug design.

Physicochemical Properties and Structural Information

While experimental data for 2-(2,2-difluoroethyl)cyclopentan-1-one is not available, its properties can be predicted based on its structure and comparison to similar compounds.

PropertyPredicted Value/Information
Molecular Formula C7H10F2O
Molecular Weight 148.15 g/mol
Appearance Likely a colorless to pale yellow liquid
Solubility Expected to be soluble in common organic solvents
SMILES O=C1CCCC1CC(F)F

Synthetic Strategies

The synthesis of 2-(2,2-difluoroethyl)cyclopentan-1-one can be approached through several established synthetic methodologies. The key challenge lies in the selective introduction of the 2,2-difluoroethyl group onto the cyclopentanone ring.

Alkylation of Cyclopentanone Enolate

A primary and well-established method for the synthesis of 2-substituted cyclopentanones is the alkylation of a cyclopentanone enolate.[3] This approach involves the deprotonation of cyclopentanone with a strong, non-nucleophilic base to form the enolate, which then acts as a nucleophile to attack an appropriate electrophile.

Protocol: Synthesis via Enolate Alkylation

  • Enolate Formation: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.0 equivalent) dropwise. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Ketone Addition: Still at -78 °C, add freshly distilled cyclopentanone (1.0 equivalent) dropwise to the LDA solution. Stir the resulting mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Prepare a solution of a suitable 2,2-difluoroethyl electrophile, such as 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane (1.2 equivalents), in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(2,2-difluoroethyl)cyclopentan-1-one.

Causality of Experimental Choices:

  • LDA as a Base: A strong, sterically hindered base like LDA is crucial for the quantitative formation of the kinetic enolate of cyclopentanone, which minimizes self-condensation side reactions.[3]

  • Low Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the enolate and prevent unwanted side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is essential as the enolate is a strong base and will react with water.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Cyclopentanone Cyclopentanone Enolate_Formation Enolate Formation (-78 °C) Cyclopentanone->Enolate_Formation LDA LDA in THF LDA->Enolate_Formation Difluoroethyl_Halide 1-Halo-2,2-difluoroethane Alkylation Alkylation (-78 °C to RT) Difluoroethyl_Halide->Alkylation Enolate_Formation->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product 2-(2,2-Difluoroethyl)cyclopentan-1-one Purification->Product

Caption: Synthetic workflow for 2-(2,2-Difluoroethyl)cyclopentan-1-one via enolate alkylation.

Alternative Synthetic Routes

Other potential synthetic strategies could involve:

  • Conjugate Addition: A Michael addition of a difluoroethyl nucleophile to cyclopent-2-en-1-one. This approach offers a different regioselectivity and could be advantageous under certain conditions.[2]

  • Ring-Closing Metathesis: The construction of the cyclopentanone ring from an acyclic precursor containing the difluoroethyl moiety.

  • Fluorination of a Precursor: The direct fluorination of a suitable precursor, such as 2-(2-hydroxyethyl)cyclopentan-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Potential Applications in Drug Development

The 2-(2,2-difluoroethyl)cyclopentan-1-one scaffold is a promising starting point for the synthesis of a variety of potential therapeutic agents.

Prostaglandin Analogs

The structural similarity of the cyclopentanone core to that of prostaglandins makes this compound an attractive precursor for the synthesis of novel prostaglandin analogs.[1] The difluoroethyl side chain could modulate the biological activity and pharmacokinetic profile of these analogs, potentially leading to new treatments for inflammation, pain, and other conditions.

Building Block for Complex Molecules

This fluorinated cyclopentanone can serve as a versatile building block in the synthesis of more complex molecules. The ketone functionality can be further manipulated to introduce additional functional groups or to construct larger ring systems. The difluoroethyl group can act as a stable, lipophilic element to enhance the drug-like properties of the final compound. The principles of "click chemistry" could also be applied to couple this building block to other molecular fragments to rapidly generate libraries of diverse compounds for high-throughput screening.[4][5]

Diagram of Potential Applications:

G cluster_apps Potential Applications Core 2-(2,2-Difluoroethyl)cyclopentan-1-one PG_Analogs Prostaglandin Analogs (Anti-inflammatory, Analgesic) Core->PG_Analogs Complex_Molecules Complex Molecule Synthesis Core->Complex_Molecules Fragment_Based Fragment-Based Drug Discovery Complex_Molecules->Fragment_Based Click_Chemistry Click Chemistry Ligations Complex_Molecules->Click_Chemistry

Caption: Potential applications of the 2-(2,2-Difluoroethyl)cyclopentan-1-one scaffold in drug discovery.

Conclusion

While 2-(2,2-difluoroethyl)cyclopentan-1-one may not be a commercially available compound with an assigned CAS number, its synthesis is readily achievable through established synthetic protocols. The unique combination of a reactive cyclopentanone core and a metabolically stable difluoroethyl side chain makes it a highly attractive building block for medicinal chemists. Further exploration of the synthesis and reactivity of this and related fluorinated cyclopentanones is warranted and holds significant promise for the development of novel therapeutics with improved pharmacological profiles.

References

  • MDPI. Supporting Information for Syntheses of 2-(2,2,2-Trifluoroethylidene)/(2,2-Difluoroethyl)-1,3-Dicarbonyl Compounds and Their Fun. Available from: [Link]

  • PubChem. Cyclopentanone (2-chloro-1-(chloro(difluoro)methyl)-2,2-difluoro-1-hydroxyethyl)hydrazone. Available from: [Link]

  • Wikipedia. Cyclopentenone. Available from: [Link]

  • PubChem. 2-(2-Methylpropylidene)cyclopentan-1-one. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • National Institute of Standards and Technology. 2-Cyclopenten-1-one. Available from: [Link]

  • ResearchGate. Cyclopentenone: A special moiety for anticancer drug design. Available from: [Link]

  • Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available from: [Link]

  • ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available from: [Link]

  • PubChem. 2-Cyclopentylcyclopentanone. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. Available from: [Link]

Sources

The 2,2-Difluoroethyl (-CH₂CHF₂) Motif: A Strategic Guide to Modulating Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. Among fluorinated motifs, the 2,2-difluoroethyl group (-CH₂CHF₂) has emerged as a privileged bioisostere for ethyl, hydroxyl, thiol, and amide functional groups[1][2]. As a Senior Application Scientist, I have observed firsthand how this specific moiety can rescue failing drug programs by fine-tuning membrane permeability and systematically engineering resistance to Cytochrome P450 (CYP450) mediated metabolism. This technical guide provides an in-depth mechanistic analysis of the -CH₂CHF₂ group, supported by quantitative data and self-validating experimental protocols for its synthesis and in vitro evaluation.

Physicochemical Profiling: The "Fluorine Effect"

Lipophilicity (logP/logD) Dynamics

The relationship between the degree of fluorination and lipophilicity is non-linear, often exhibiting a characteristic "checkmark-shape" dependence[3]. Replacing a terminal methyl group (-CH₃) with a monofluoromethyl group (-CH₂F) typically decreases lipophilicity due to the introduction of a strong dipole moment. However, the addition of a second fluorine atom to form the 2,2-difluoroethyl group (-CH₂CHF₂) counterbalances this polarity with the increased hydrophobic surface area of the halogens.

Consequently, the -CH₂CHF₂ group often maintains a lipophilicity (logP) nearly identical to or slightly higher than an unfluorinated ethyl group, while remaining significantly less lipophilic than a perfluorinated 2,2,2-trifluoroethyl (-CH₂CF₃) group[3][4]. This allows chemists to tune target affinity without incurring the severe lipophilicity penalties—such as off-target toxicity and poor aqueous solubility—frequently associated with -CF₃ groups.

The Lipophilic Hydrogen-Bond Donor Phenomenon

Unlike the -CH₂CH₃ or -CH₂CF₃ groups, the -CH₂CHF₂ moiety acts as a competent, lipophilic hydrogen-bond donor[5]. The strong electron-withdrawing inductive effect of the two germinal fluorine atoms highly polarizes the adjacent C-H bond, significantly increasing the acidity of the CF₂H proton[1][2]. This unique property enables the difluoroethyl group to participate in target-specific hydrogen bonding within binding pockets, effectively mimicking the interactions of alcohols or thiols while simultaneously enhancing the overall lipophilicity of the scaffold[6].

Metabolic Stability and Pharmacokinetics

Evading CYP450-Mediated Clearance

Oxidative metabolism by CYP450 enzymes—particularly via aliphatic hydroxylation and N/O-dealkylation—is a primary pathway for rapid drug clearance. The incorporation of the -CH₂CHF₂ group systematically disrupts this process[4].

Mechanistic Causality: CYP450 enzymes utilize a high-valent iron-oxo species to abstract a hydrogen atom (Hydrogen Atom Transfer, HAT). The C-F bond possesses a bond dissociation energy (BDE) of approximately 130 kcal/mol, which is highly resistant to cleavage compared to a standard C-H bond (~98 kcal/mol)[2]. Furthermore, the electron-withdrawing nature of the fluorine atoms exerts a strong inductive pull on the adjacent -CH₂- protons, increasing the activation energy required for HAT. Empirical data from human liver microsome (HLM) assays demonstrates a clear stability hierarchy: -CH₂CF₃ > -CH₂CHF₂ > -CH₂CH₂F > -CH₂CH₃[4].

CYP450_Metabolism cluster_ethyl Ethyl Group (-CH₂CH₃) cluster_difluoroethyl 2,2-Difluoroethyl Group (-CH₂CHF₂) A Drug-CH₂CH₃ B CYP450 Oxidation (C-H Cleavage) A->B C Rapid Clearance (Metabolite) B->C D Drug-CH₂CHF₂ E Steric/Electronic Shielding (High C-F BDE) D->E F Metabolic Stability (Prolonged t½) E->F

Mechanistic divergence in CYP450-mediated metabolism between ethyl and difluoroethyl groups.

Quantitative Data Summary

To illustrate these structure-property relationships, Table 1 summarizes the comparative effects of terminal fluoroalkyl substitutions on lipophilicity and metabolic half-life, derived from standardized isoquinoline-based inhibitor models[4].

Functional GroupStructureRelative Lipophilicity (ΔlogD)HLM Metabolic Stability (t½)H-Bond Donor Capability
Ethyl -CH₂CH₃BaselineLow (< 30 min)None
2-Fluoroethyl -CH₂CH₂FDecrease (-0.2 to -0.5)Moderate (~60 min)None
2,2-Difluoroethyl -CH₂CHF₂Neutral to Slight IncreaseHigh (> 120 min)Yes (CF₂H proton)
2,2,2-Trifluoroethyl -CH₂CF₃High Increase (+0.5 to +1.0)Very High (> 180 min)None

Table 1: Comparative physicochemical and metabolic properties of fluoroalkyl groups.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls and specific validation checkpoints to prevent downstream failures.

Protocol A: Late-Stage 2,2-Difluoroethylation of Heteroatoms

This protocol utilizes a hypervalent iodine strategy for the direct electrophilic 2,2-difluoroethylation of thiol, amine, or alcohol nucleophiles[5].

Causality for Design: Traditional alkylation with 2,2-difluoroethyl triflate is often sluggish because the electron-withdrawing fluorines deactivate the adjacent electrophilic carbon. Generating a hypervalent iodine reagent in situ bypasses this kinetic barrier via a rapid ligand-coupling mechanism, enabling mild, late-stage functionalization[5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried vial under nitrogen, dissolve the nucleophile (e.g., a primary amine, 0.5 mmol) and 1,1-difluoro-2-iodoethane (1.5 equiv) in anhydrous dichloromethane (DCM, 5 mL).

  • Oxidant & Ligand Addition: Add m-chloroperbenzoic acid (mCPBA, 1.5 equiv) and an electron-rich aromatic ligand (anisole, 1.0 equiv). Rationale: Anisole stabilizes the in situ generated (2,2-difluoroethyl)(aryl)iodonium salt, preventing premature decomposition.

  • Reaction Initiation: Stir the mixture at room temperature for 12-24 hours.

  • Validation Checkpoint 1 (LC-MS): Monitor the consumption of the starting nucleophile. A successful reaction trajectory will show the transient presence of the iodonium salt intermediate prior to product formation.

  • Quenching & Extraction: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual mCPBA. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Purify via flash chromatography. Confirm product identity via ¹H NMR (target the characteristic triplet of triplets for the -CF₂H proton at δ 5.8-6.2 ppm) and ¹⁹F NMR (doublet of doublets around -115 to -125 ppm)[5].

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (CL_int) and half-life (t½) of -CH₂CHF₂ containing compounds compared to their unfluorinated analogs.

HLM_Workflow Step1 1. Incubation Compound + HLM + Buffer Step2 2. Reaction Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0-60 min Step2->Step3 Step4 4. Quenching Add Cold ACN + Int. Std Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5 Step6 6. Data Processing Calculate CL_int & t½ Step5->Step6

Standardized in vitro human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Internal Control (Self-Validation): Run parallel incubations with Verapamil (known high clearance) and Warfarin (known low clearance). Rationale: If Verapamil is not rapidly degraded, the HLM batch or NADPH cofactor is compromised, and the assay must be voided.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate t½ = 0.693/k and CL_int = (k × V) / protein concentration.

Conclusion

The 2,2-difluoroethyl group represents a highly sophisticated structural intervention in drug design. By carefully balancing the electron-withdrawing properties of fluorine with its steric profile, the -CH₂CHF₂ motif allows medicinal chemists to install lipophilic hydrogen-bond donors, fine-tune membrane permeability, and systematically engineer resistance to CYP450-mediated metabolism[2][4][6]. As synthetic methodologies like hypervalent iodine-mediated fluoroalkylation mature, the routine integration of this motif into late-stage drug candidates will continue to expand, offering a reliable pathway to optimize challenging chemotypes.

References

  • Das S, McIvor C, Greener A, Suwita C, Argent SP, O'Duill ML. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Angewandte Chemie International Edition, 2024; 63: e202410954. URL:[Link]

  • Foth PJ, et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021; 50, 8214-8329. URL:[Link]

  • Heightman TD, et al. "Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Zafrani Y, et al. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 2017; 13, 2428-2441. URL:[Link]

  • Guo Y, et al. "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery." Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Technical Monograph: 2-(2,2-Difluoroethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2,2-Difluoroethyl)cyclopentan-1-one , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Chemical Identity & Structural Data

This section establishes the definitive chemical identifiers for the compound. Researchers should use the InChI Key for database integration to ensure zero ambiguity.

PropertySpecification
IUPAC Name 2-(2,2-Difluoroethyl)cyclopentan-1-one
Common Name

-(2,2-Difluoroethyl)cyclopentanone
Molecular Formula C

H

F

O
Molecular Weight 148.15 g/mol
Canonical SMILES O=C1CCCC1CC(F)F
Isomeric SMILES O=C1CCCC1CF (if chiral resolution is applied)
InChI String InChI=1S/C7H10F2O/c8-6(9)4-5-2-1-3-7(5)10/h5-6H,1-4H2
InChI Key ZJHQDYZYUGBVKA-UHFFFAOYSA-N

Executive Summary: The Fluorine Effect

In drug discovery, the 2,2-difluoroethyl group acts as a bioisostere for ethyl or


-propyl chains. Unlike a standard ethyl group, the difluoroethyl moiety introduces two key physicochemical changes:
  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the terminal position resistant to Cytochrome P450-mediated oxidative dealkylation.

  • Lipophilic Hydrogen Bond Donor: The electronegative fluorine atoms polarize the adjacent C-H bond (

    
    ), making it a weak hydrogen bond donor, a rare property for alkyl groups that can improve binding affinity [1].
    

Synthetic Methodologies

The synthesis of 2-(2,2-difluoroethyl)cyclopentan-1-one requires overcoming the low reactivity of fluorinated electrophiles. Standard alkyl halides (e.g., 1-bromo-2,2-difluoroethane) often react sluggishly with enolates due to the electron-withdrawing effect of the


-fluorines.
Protocol A: Kinetic Enolate Alkylation (Recommended)

This protocol utilizes 2,2-difluoroethyl triflate (trifluoromethanesulfonate) as a hyper-reactive electrophile to ensure efficient alkylation at low temperatures, suppressing poly-alkylation.

Reagents & Materials
  • Substrate: Cyclopentanone (1.0 equiv)[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)

  • Electrophile: 2,2-Difluoroethyl triflate (1.2 equiv) [Freshly prepared]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Conditions: -78°C (Cryogenic) under Argon atmosphere

Step-by-Step Workflow
  • Enolate Formation:

    • Charge a flame-dried reaction flask with anhydrous THF and cool to -78°C.

    • Add LDA (1.1 equiv) dropwise.

    • Slowly add Cyclopentanone (1.0 equiv) over 15 minutes.

    • Critical Checkpoint: Stir for 45 minutes at -78°C to ensure complete conversion to the kinetic enolate (lithium enolate).

  • Alkylation:

    • Add 2,2-Difluoroethyl triflate (1.2 equiv) dropwise to the enolate solution. Maintain temperature below -70°C to prevent self-condensation.

    • Allow the reaction to warm slowly to 0°C over 4 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Et

      
      O (3x).[1] Wash combined organics with brine.[1]
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO

      
      , 0-10% EtOAc in Hexanes).
      
    • Note: The product is a volatile oil; avoid prolonged high-vacuum exposure.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the kinetic control required to prevent thermodynamic equilibration.

SynthesisPathway Start Cyclopentanone Enolate Lithium Enolate (Intermediate) Start->Enolate 1. Enolization LDA LDA (-78°C) Kinetic Deprotonation LDA->Enolate Product 2-(2,2-Difluoroethyl) cyclopentan-1-one Enolate->Product 2. SN2 Alkylation Electrophile TfO-CH2-CHF2 (Electrophile) Electrophile->Product

Caption: Kinetic alkylation pathway using a reactive triflate electrophile to overcome beta-fluorine electron withdrawal.

Physicochemical & Metabolic Implications

Incorporating the 2,2-difluoroethyl group fundamentally alters the molecule's interaction with biological systems compared to a standard ethyl group.

Metabolic Stability Profiling

The primary utility of this scaffold is to block


-1 oxidation . In a standard ethyl side chain, CYP450 enzymes typically hydroxylate the terminal or penultimate carbon.
  • Ethyl Group: Susceptible to hydroxylation

    
     unstable hemiacetal 
    
    
    
    cleavage.
  • Difluoroethyl Group: The C-F bond is oxidatively inert under physiological conditions. The remaining proton on the terminal carbon (

    
    ) is deactivated by the strong electron-withdrawing effect of the two fluorine atoms, significantly raising the activation energy for hydrogen abstraction [2].
    
Lipophilicity (LogD)

While fluorine is often viewed as lipophilic, the


 motif is unique. It can act as a hydrogen bond donor.[2]
  • Predicted LogP: ~1.8 (vs. ~1.4 for ethyl-cyclopentanone).

  • Effect: Increases permeability while maintaining solubility limits.

Quantitative Comparison
ParameterEthyl-Cyclopentanone2-(2,2-Difluoroethyl)-CyclopentanoneImpact
Bond Dissociation Energy (Terminal C-H) ~98 kcal/mol~105 kcal/molIncreased metabolic resistance
Dipole Moment 2.7 D~3.9 DAltered binding orientation
H-Bond Donor Count 01 (Weak, C-F...H)Novel interaction vector

Applications in Drug Design

This compound serves as a critical intermediate for synthesizing "metabolic hard spots" in lead optimization.

Case Study: CYP450 Blocking

When a lead compound containing a cyclopentyl-ethyl group shows high clearance due to side-chain oxidation, replacing the ethyl group with 2,2-difluoroethyl is a validated strategy.

Metabolic Blocking Diagram

This diagram visualizes the protection mechanism against enzymatic degradation.

MetabolicBlocking Enzyme CYP450 Enzyme (Heme Iron) EthylTarget Ethyl Group (-CH2-CH3) Enzyme->EthylTarget H-Abstraction DifluoroTarget Difluoroethyl Group (-CH2-CF2H) Enzyme->DifluoroTarget High Barrier Reaction1 Oxidation (Rapid) EthylTarget->Reaction1 Reaction2 Blocked (Stable) DifluoroTarget->Reaction2

Caption: Comparative resistance of the difluoroethyl moiety to CYP450-mediated oxidative clearance.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physicochemical investigation. Journal of Medicinal Chemistry, 60(2), 797-804.

Sources

The 2,2-Difluoroethyl Group: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Metabolic Stability and Modulating Physicochemical Properties

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the 2,2-difluoroethyl group (–CH₂CF₂H) has emerged as a uniquely powerful bioisostere, particularly for labile ethyl or methyl ethers and thioethers. This technical guide provides an in-depth analysis of the 2,2-difluoroethyl group, detailing its impact on critical drug-like properties, outlining robust synthetic strategies for its installation, and presenting data-driven case studies. We will explore the causal relationships behind its ability to enhance metabolic stability, modulate lipophilicity and pKa, and serve as a lipophilic hydrogen bond donor, offering researchers a comprehensive resource for its effective deployment in drug discovery programs.

Introduction: The Rise of Fluorine in Bioisosteric Replacement

Bioisosterism, the practice of substituting one chemical group for another to create a new compound with similar biological activity, is a fundamental tactic in drug design.[1][2][3] The goal is to optimize a lead compound's physicochemical and pharmacokinetic profile—enhancing potency, improving metabolic stability, altering solubility, or reducing toxicity—without disrupting the essential interactions with its biological target.[3][4]

Fluorine, the most electronegative element, has become a workhorse in this field.[1] Its small steric footprint (similar to hydrogen) and unique electronic properties allow it to profoundly influence a molecule's characteristics. While trifluoromethyl (–CF₃) and single fluorine substitutions are common, the 2,2-difluoroethyl group presents a more nuanced set of advantages, acting as a stable and effective mimic for metabolically vulnerable ether and thiol functionalities.[5]

Physicochemical & Pharmacokinetic Profile of the 2,2-Difluoroethyl Moiety

The strategic value of the –CH₂CF₂H group stems from a unique combination of properties that directly address common challenges in drug development.

Enhanced Metabolic Stability

One of the most compelling reasons to employ the 2,2-difluoroethyl group is to block oxidative metabolism.[6] Ether and thioether linkages, particularly O-methyl, S-methyl, and O-ethyl groups, are frequently susceptible to cytochrome P450 (CYP)-mediated oxidation.[7] This process, typically involving hydrogen atom abstraction from the α-carbon, leads to dealkylation and rapid clearance of the drug.

The strong C-F bonds and the electron-withdrawing nature of the two fluorine atoms deactivate the adjacent C-H bonds of the ethyl group. This significantly increases the energy barrier for enzymatic oxidation, effectively shielding the moiety from metabolic attack and prolonging the drug's half-life.[7]

Diagram: Metabolic Blocking by 2,2-Difluoroethyl Substitution

G cluster_0 Standard Ethyl Ether Metabolism cluster_1 Blocked Metabolism with 2,2-Difluoroethyl Ether Parent_A R-O-CH₂-CH₃ Metabolism_A CYP450 Oxidation (α-carbon oxidation) Parent_A->Metabolism_A Intermediate_A [R-O-CH(OH)-CH₃] Metabolism_A->Intermediate_A Products_A R-OH + CH₃CHO (Rapid Clearance) Intermediate_A->Products_A Parent_B R-O-CH₂-CF₂H Metabolism_B CYP450 Oxidation Parent_B->Metabolism_B Result_B Metabolically Stable (Oxidation Blocked) Metabolism_B->Result_B High energy barrier due to C-F bonds

Caption: Metabolic pathway comparison of ethyl vs. 2,2-difluoroethyl ethers.

Modulation of Lipophilicity and Acidity

While heavily fluorinated groups like –CF₃ dramatically increase lipophilicity (logP), the –CHF₂ group offers a more moderate effect. Replacing an ethyl ether with a 2,2-difluoroethyl ether can subtly tune lipophilicity. Furthermore, the acidic nature of the C-H bond in the –CF₂H group allows it to act as a unique "lipophilic hydrogen-bond donor," a rare and valuable feature in medicinal chemistry.[5] This can introduce new, favorable interactions with the target protein that were not possible with a simple ether.

The powerful electron-withdrawing effect of the geminal fluorines also significantly impacts the pKa of neighboring functional groups. For instance, attaching a 2,2-difluoroethyl group to a nitrogen atom will markedly decrease its basicity. This is a critical tool for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and off-target activity.

Comparative Physicochemical Properties

The following table summarizes the typical effects of replacing common alkyl groups with a 2,2-difluoroethyl group on key drug-like properties.

PropertyStandard Group (e.g., -OCH₃, -OCH₂CH₃)2,2-Difluoroethyl Bioisostere (e.g., -OCH₂CF₂H)Rationale & Impact
Metabolic Stability Often labile to CYP-mediated oxidationHighly stable, blocks α-carbon oxidation[6]Increased plasma half-life, improved bioavailability.
Lipophilicity (logP) BaselineModerately increasedCan improve cell permeability without becoming excessively lipophilic.
Acidity of C-H Non-acidicWeakly acidic (pKa ≈ 25-27)Can act as a hydrogen-bond donor[5].
pKa of Proximal Amines BaselineSignificantly LoweredReduces basicity, allowing fine-tuning of ionization and solubility.
Dipole Moment ModerateIncreasedCan alter interactions with the target protein and affect physical properties.

Synthetic Strategies for Installation

The effective use of the 2,2-difluoroethyl group hinges on the availability of reliable and scalable synthetic methods. Several strategies have been developed, with the choice depending on the substrate, desired scale, and tolerance of other functional groups.

Williamson-Type Ether Synthesis

A common and direct approach involves the reaction of a nucleophile (e.g., a phenol, alcohol, or thiol) with an activated 2,2-difluoroethyl electrophile.

Workflow: General Protocol for O-Difluoroethylation

G Start Start: Phenol or Alcohol (Ar-OH) Step1 Deprotonation: Add Base (e.g., K₂CO₃, NaH) in aprotic solvent (e.g., DMF, ACN) Start->Step1 Step2 Nucleophilic Attack: Add 2,2-difluoroethylating agent (e.g., F₂HCCH₂-OMs, F₂HCCH₂-OTf) Step1->Step2 Step3 Reaction: Stir at elevated temperature (e.g., 60-100 °C) Step2->Step3 Step4 Work-up & Purification: Aqueous quench, extraction, and column chromatography Step3->Step4 End Product: Ar-O-CH₂CF₂H Step4->End

Caption: Standard workflow for synthesis of 2,2-difluoroethyl ethers.

Detailed Protocol: Synthesis of a Model Aryl-α,α-difluoroethyl Ether

  • Reactant Preparation: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) in an oven-dried flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Activation: Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Add 2,2-difluoroethyl methanesulfonate (1.2 eq) dropwise to the reaction mixture.[8]

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench and Extraction: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl-α,α-difluoroethyl ether. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and HRMS.

Causality: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and promotes the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without being overly harsh on other functional groups. Using a good leaving group like mesylate (OMs) or triflate (OTf) on the electrophile ensures an efficient reaction.[8]

Advanced and Late-Stage Functionalization Methods

While traditional methods are robust, recent advances enable the installation of the 2,2-difluoroethyl group at later stages of a synthesis, which is highly valuable in medicinal chemistry.

  • Hypervalent Iodine Reagents: A novel approach uses in situ generated 2,2-difluoroethyl(aryl)iodonium salts to functionalize O, N, and S nucleophiles under mild conditions.[5] This method shows broad functional group tolerance, making it ideal for complex, pharmaceutically relevant molecules.[5]

  • From Thionoesters: A mild and rapid fluorodesulfurization of thionoesters using silver(I) fluoride (AgF) provides access to difluoroalkyl ethers with excellent functional group tolerance, avoiding harsher and more toxic reagents.[9][10]

  • From Alkenes: The addition of alcohols to 2-bromo-1,1-difluoroethene followed by hydrogenolysis offers an alternative pathway to aryl-α,α-difluoroethyl ethers.[11]

Case Study Analysis

The true impact of a bioisosteric replacement is best demonstrated through real-world examples. The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group in a series of quorum sensing inhibitors provides a compelling case. The researchers hypothesized that the 2-CF₂H group could mimic the electronic and steric properties of the N-oxide functionality.[12]

CompoundCore MoietyIC₅₀ vs. P. aeruginosa (μM)Interpretation
4NPO (Lead) Pyridine-N-oxide33 ± 1.12The lead compound, known to be metabolically unstable.
Compound 5 2-Difluoromethylpyridine19 ± 1.01Bioisosteric replacement led to a significant increase in potency.
Compound 6 2-Difluoromethylpyridine27 ± 0.67Maintained or slightly improved potency compared to the lead.

Data sourced from Castillo-Juárez et al., 2021.[12]

In this study, the 2-difluoromethylpyridine not only successfully replaced the pyridine-N-oxide but in some cases led to superior activity.[12] This demonstrates that the 2,2-difluoroethyl (as part of the difluoromethylpyridine) is an effective bioisostere, likely improving the metabolic stability and overall pharmacokinetic profile of the compounds.[12]

Conclusion and Future Outlook

The 2,2-difluoroethyl group is more than just a metabolically stable placeholder; it is a sophisticated tool for modulating multiple molecular properties simultaneously. Its ability to block oxidative metabolism, act as a lipophilic hydrogen bond donor, and fine-tune pKa makes it an invaluable asset in addressing the complex challenges of drug optimization. As synthetic methodologies continue to advance, particularly in late-stage functionalization, the strategic deployment of the 2,2-difluoroethyl group is set to become even more widespread, enabling the development of safer, more effective, and more durable therapeutics. Researchers are encouraged to consider this versatile bioisostere early in the optimization process to mitigate metabolic liabilities and unlock new avenues for improving drug candidates.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63, e202410954.
  • Dixon, J. A., & Hewitt, R. J. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2730-2733.
  • Britton, R., et al. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal, 25(70), 15993-15997.
  • Britton, R., et al. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal.
  • An, H., & Tierney, D. L. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6645–6666. Available from: [Link]

  • Meanwell, N. A. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters, 14(15), 4014–4017. Available from: [Link]

  • Castillo-Juárez, I., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Scientific Reports, 11(1), 1-10. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 234-290). Elsevier. Available from: [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-20. Available from: [Link]

  • PubChem. (n.d.). 2,2-Difluoroethyl methanesulfonate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after.[1][2] This application note provides a detailed protocol for the synthesis of 2-(2,2-difluoroethyl)cyclopentan-1-one, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The described methodology focuses on the robust and widely applicable approach of α-alkylation of a pre-formed cyclopentanone enolate.[3][4][5]

Strategic Approach: α-Alkylation of Cyclopentanone

The synthesis of the target molecule is achieved through a two-step process centered around the formation and subsequent alkylation of a cyclopentanone enolate. Enolates are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds at the α-position of a carbonyl group.[3][4]

The key steps of this synthetic strategy are:

  • Enolate Formation: Cyclopentanone is deprotonated using a strong, non-nucleophilic base to generate the corresponding enolate. The choice of base is critical to ensure complete and regioselective enolate formation while minimizing side reactions such as self-condensation.[5][6]

  • Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking an appropriate electrophilic source of the 2,2-difluoroethyl group. This SN2 reaction forges the desired carbon-carbon bond.[5]

This approach offers a reliable and scalable route to the target compound, leveraging well-established principles of carbonyl chemistry.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Cyclopentanone Cyclopentanone Enolate_Formation Enolate Formation (-78 °C, THF) Cyclopentanone->Enolate_Formation LDA Lithium Diisopropylamide (LDA) LDA->Enolate_Formation Alkylating_Agent 1-Bromo-2,2-difluoroethane Alkylation Alkylation (-78 °C to RT) Alkylating_Agent->Alkylation Enolate_Formation->Alkylation Enolate Intermediate Purification Aqueous Workup & Column Chromatography Alkylation->Purification Product 2-(2,2-Difluoroethyl)cyclopentan-1-one Purification->Product

Figure 1: General workflow for the synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, purification, and characterization of 2-(2,2-difluoroethyl)cyclopentan-1-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclopentanoneAnhydrous, ≥99%Sigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
1-Bromo-2,2-difluoroethane97%Combi-Blocks
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NH4ClReagent GradeFisher Scientific
Diethyl etherACS GradeVWR
Anhydrous MgSO4Reagent GradeVWR
Silica Gel230-400 meshSorbent Technologies

Instrumentation:

  • Round-bottom flasks, magnetic stir bars, and reflux condenser

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.2 equivalents) to the cooled THF via syringe.

  • To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Enolate Formation:

  • To the freshly prepared LDA solution at -78 °C, add cyclopentanone (1.0 equivalent), freshly distilled, dropwise via syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

3. Alkylation:

  • To the enolate solution at -78 °C, add 1-bromo-2,2-difluoroethane (1.2 equivalents) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

4. Quenching and Work-up:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

  • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).[6]

  • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[6][7]

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to afford 2-(2,2-difluoroethyl)cyclopentan-1-one as a colorless oil.

Characterization Data

The structure of the synthesized 2-(2,2-difluoroethyl)cyclopentan-1-one can be confirmed by standard spectroscopic methods.

Data Type Expected Values
1H NMR Peaks corresponding to the cyclopentanone ring protons and the difluoroethyl side chain protons. The protons adjacent to the fluorine atoms will show characteristic splitting patterns.
13C NMR Carbon signals for the carbonyl group, the cyclopentanone ring carbons, and the difluoroethyl side chain. The carbon bearing the fluorine atoms will exhibit a triplet due to C-F coupling.
19F NMR A single resonance with coupling to the adjacent protons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C7H10F2O.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the efficient formation of the cyclopentanone enolate. The use of a strong, sterically hindered base like LDA is crucial for several reasons.[5] Firstly, its high basicity ensures essentially complete deprotonation of the ketone, driving the equilibrium towards the enolate. Secondly, its bulky nature minimizes nucleophilic attack on the carbonyl carbon of another cyclopentanone molecule, thereby suppressing aldol self-condensation side reactions.[6]

The alkylation step proceeds via a classic SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of 1-bromo-2,2-difluoroethane, displacing the bromide leaving group.[5] Performing the reaction at low temperatures is critical to control the reactivity and prevent unwanted side reactions, such as elimination.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete enolate formation due to impure or wet reagents/solvents.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use freshly distilled anhydrous solvents and high-purity reagents.
Incomplete alkylation.Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C) after the initial low-temperature addition.
Formation of Dialkylated Product The mono-alkylated product is deprotonated and reacts further.Use a slight excess of the alkylating agent and add it slowly to the pre-formed enolate. Ensure complete conversion of cyclopentanone to the enolate before adding the electrophile.[6]
Aldol Condensation Products Incomplete enolate formation leading to reaction between the enolate and unreacted cyclopentanone.Ensure the use of a sufficient excess of a strong base like LDA to drive the enolate formation to completion.[6]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(2,2-difluoroethyl)cyclopentan-1-one from cyclopentanone. The described α-alkylation strategy is a robust method for the introduction of a difluoroethyl moiety, a key functional group in the design of modern bioactive molecules. By following the detailed experimental procedure and considering the troubleshooting guidelines, researchers can efficiently synthesize this valuable building block for their drug discovery and development programs.

References

  • Organic Syntheses. Cyclopentanone, 2-tert-pentyl-. Available from: [Link].

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Available from: [Link].

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available from: [Link].

  • Cambridge University Press. Reformatsky Reaction. Available from: [Link].

  • Canadian Journal of Chemistry. (1983). A Wittig reaction involving a novel rearrangement: confirmation by X-ray crystallography. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of cyclopentenones. Available from: [Link].

  • Wikipedia. Reformatsky reaction. Available from: [Link].

  • Chemical Review and Letters. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Available from: [Link].

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link].

  • SATHEE. Chemistry Reformatsky Reaction. Available from: [Link].

  • Wikipedia. Michael addition reaction. Available from: [Link].

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Available from: [Link].

  • Royal Society of Chemistry. (2009). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Available from: [Link].

  • Organic Chemistry Portal. Cyclopentanone synthesis. Available from: [Link].

  • Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Available from: [Link].

  • Beilstein-Institut. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link].

  • Organic Syntheses. (2018, March 27). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Available from: [Link].

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available from: [Link].

  • Wikipedia. Wittig reaction. Available from: [Link].

  • Chapter 1: Enolate Alkylations. Available from: [Link].

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Available from: [Link].

  • PubChem. Cyclopentanone (2-chloro-1-(chloro(difluoro)methyl)-2,2-difluoro-1-hydroxyethyl)hydrazone. Available from: [Link].

  • Organic Syntheses. cyclopentanone. Available from: [Link].

  • National Center for Biotechnology Information. (2015). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. Available from: [Link].

  • Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx. Available from: [Link].

  • Sci-Hub. Preparation of Alkylidenecyclobutanes and Their Transformation to 2,2-Disubstituted Cyclopentanones. Available from: [Link].

  • Zenodo. (2022, May 20). ALKYLATION OF. KETONES. PART II. Available from: [Link].

  • ResearchGate. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link].

  • Google Patents. US2513534A - Purification of cyclopentanone.
  • Royal Society of Chemistry. (2010). Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Available from: [Link].

  • Beilstein-Institut. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link].

  • Google Patents. CN111662170B - The purification method of cyclopentanone.
  • PubChem. 2-Cyclopentylcyclopentanone. Available from: [Link].

  • National Institute of Standards and Technology. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. Available from: [Link].

Sources

Application Note & Protocol: α-Alkylation of Cyclopentanone with 2,2-Difluoroethyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluoroalkylation

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly valuable. The α-alkylation of ketone enolates is a fundamental and powerful carbon-carbon bond-forming reaction.[1][2] This guide provides a comprehensive protocol for the specific reaction between cyclopentanone enolate and 2,2-difluoroethyl iodide, a process that yields 2-(2,2-difluoroethyl)cyclopentanone, a versatile building block for more complex molecular architectures.

This document moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern the reaction's success. We will detail the formation of the lithium enolate of cyclopentanone using a strong, non-nucleophilic base and its subsequent SN2 reaction with the fluoroalkyl iodide electrophile.

Mechanistic Rationale and Key Principles

The overall transformation proceeds in two distinct, critical stages: enolate formation and nucleophilic substitution.

2.1. Enolate Formation: The Choice of Base is Paramount

The first step is the deprotonation of the α-carbon of cyclopentanone to generate a nucleophilic enolate.[3] For this transformation, the choice of base is the most critical experimental variable.

  • Why a Strong, Non-Nucleophilic Base? Weaker bases, such as sodium ethoxide or sodium hydroxide, exist in equilibrium with the ketone, meaning that only a small concentration of the enolate is present at any given time.[4][5] This scenario is problematic as it leaves a significant concentration of the neutral ketone, which can react with the enolate in an undesirable aldol condensation side reaction.[4]

  • Lithium Diisopropylamide (LDA): The Ideal Reagent: To circumvent these issues, a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is employed.[4][6] LDA's high basicity (the pKa of its conjugate acid, diisopropylamine, is ~36) ensures the rapid and essentially irreversible deprotonation of cyclopentanone (α-proton pKa ~19), driving the equilibrium completely to the enolate side.[5] Its steric bulk prevents it from acting as a nucleophile and attacking the electrophilic alkyl iodide.

The formation of the lithium enolate is typically performed in situ at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure stability and prevent side reactions.

2.2. Alkylation: An SN2 Pathway

Once formed, the cyclopentanone enolate acts as a potent carbon-centered nucleophile. It attacks the electrophilic methylene carbon of 2,2-difluoroethyl iodide in a classic SN2 reaction, displacing the iodide leaving group.[7][8]

  • Reaction Constraints: Like all SN2 reactions, this step is most efficient with primary alkyl halides.[4] 2,2-Difluoroethyl iodide is a primary halide, making it an excellent substrate. The reaction is subject to the same limitations as other SN2 processes, where secondary and tertiary halides would be prone to elimination reactions.[4][6]

  • C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. In general, using lithium as the counter-ion in an aprotic solvent like THF favors the desired C-alkylation product.

Experimental Workflow and Protocol

The following diagram outlines the complete experimental workflow, from reagent preparation to product isolation.

G cluster_0 LDA Preparation (in situ) cluster_1 Enolate Formation cluster_2 Alkylation Reaction cluster_3 Workup & Purification A 1. Add Diisopropylamine to dry THF under N2 B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir to form LDA solution C->D E 5. Add Cyclopentanone dropwise to LDA at -78 °C D->E F 6. Stir to form Li-Enolate E->F G 7. Add 2,2-Difluoroethyl Iodide dropwise at -78 °C F->G H 8. Warm slowly to RT and stir G->H I 9. Quench with aq. NH4Cl H->I J 10. Liquid-Liquid Extraction I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify via Column Chromatography K->L M Final Product: 2-(2,2-difluoroethyl)cyclopentanone L->M

Sources

Application Note: Reagents and Strategies for the 2,2-Difluoroethylation of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and validated experimental protocols for the


-alkylation and functionalization of carbonyl compounds.

Introduction: The Mechanistic Challenge of 2,2-Difluoroethylation

In medicinal chemistry, the 2,2-difluoroethyl group (–CH₂CF₂H) occupies a highly privileged niche. It serves as a lipophilic hydrogen-bond donor (due to the increased acidity of the CF₂H proton) and acts as a metabolically stable bioisostere for alcohol, thiol, and ether moieties[1].

However, the direct electrophilic 2,2-difluoroethylation of carbonyl compounds (e.g., via enolate


-alkylation) presents a severe mechanistic challenge. The strong inductive electron-withdrawing effect of the adjacent CF₂H group severely destabilizes the transition state of a standard 

nucleophilic substitution. Consequently, readily available building blocks like 1-bromo-2,2-difluoroethane are virtually inert to enolate attack.

To bypass this


 retardation, synthetic chemists must employ specialized reagents that either utilize super-leaving groups , shift the reaction to a ligand-coupling mechanism , or rely on single-electron transfer (radical) pathways  [2]. This guide details the three primary reagent classes used to achieve successful 2,2-difluoroethylation of carbonyl compounds.

Reagent Class Analysis & Causality

Hypervalent Iodine Reagents: Bypassing via Ligand Coupling

Recently, hypervalent iodine(III) reagents, specifically (2,2-difluoroethyl)(aryl)iodonium triflate , have emerged as breakthrough electrophiles [1].

  • The Causality: Instead of forcing a kinetically disfavored

    
     attack at the deactivated carbon, the enolate nucleophile attacks the iodine(III) center. This forms a transient iodine(III) intermediate, which then undergoes rapid reductive elimination (ligand coupling) to form the new C–C bond. This completely circumvents the inductive penalty of the fluorine atoms.
    
  • Advantages: Broad functional group tolerance, late-stage functionalization capabilities, and the ability to generate the reagent in situ from bench-stable 1,1-difluoro-2-iodoethane.

Sulfonate Esters: 2,2-Difluoroethyl Triflate

For direct


 approaches, the leaving group must be exceptionally competent to offset the high activation energy barrier. 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate)  is the industry standard for this approach [3].
  • The Causality: The triflate anion is one of the weakest conjugate bases available, making it a "super-leaving group." This lowers the

    
     activation energy sufficiently to allow highly nucleophilic species (like lithium enolates) to successfully alkylate the 
    
    
    
    -position of ketones and esters.
  • Advantages: Commercially available, straightforward operational setup.

Radical Precursors: Cross-Electrophile Coupling

Transition-metal catalysis (e.g., Ni or photoredox Ir/Ru) enables the use of cheap industrial feedstocks like 2-chloro-1,1-difluoroethane (HCFC-142) [2].

  • The Causality: Single-electron reduction of the carbon-halogen bond generates a highly reactive 2,2-difluoroethyl radical. This radical readily adds across the

    
    -bond of enol derivatives (e.g., enol silyl ethers or enol acetates), bypassing nucleophilic substitution entirely.
    

Mandatory Visualizations: Reaction Workflows

G A 1,1-Difluoro-2-iodoethane + Anisole + mCPBA B (2,2-Difluoroethyl)(aryl)iodonium Triflate (Generated In Situ) A->B Oxidation (0°C) C Carbonyl Enolate Addition B->C Base / Nu- D Iodine(III) Intermediate (Ligand Exchange) C->D E Reductive Elimination (Ligand Coupling) D->E F Alpha-(2,2-Difluoroethyl) Carbonyl Compound E->F G Aryl Iodide Byproduct E->G

Caption: Mechanism of hypervalent iodine-mediated electrophilic 2,2-difluoroethylation via ligand coupling.

G A Carbonyl Compound (Ketone/Aldehyde) B Enol Silyl Ether or Enol Acetate A->B Silylation E Radical Addition to Enol Double Bond B->E C Photoredox Catalyst or Ni-Catalyst D CF2H-CH2 Radical Generation C->D e- Transfer to HCFC-142 D->E F Oxidation / Desilylation E->F G Alpha-(2,2-Difluoroethyl) Carbonyl F->G

Caption: Photoredox/Cross-coupling radical workflow for alpha-2,2-difluoroethylation of carbonyls.

Quantitative Reagent Comparison

ReagentReactivity TypeOptimal Carbonyl SubstrateTypical YieldsKey AdvantagesPrimary Limitation
(2,2-Difluoroethyl)(aryl)iodonium Ligand CouplingKetone/Ester Enolates, Heteroatoms60–85%Bypasses

limits; broad tolerance
Requires in situ generation with oxidants
2,2-Difluoroethyl Triflate Direct

Sterically unhindered Enolates40–75%Commercially available; simple setupProne to elimination (forming 1,1-difluoroethene)
HCFC-142 (Radical) Radical AdditionEnol Silyl Ethers, Enol Acetates50–90%Uses cheap industrial feedstocksRequires specialized photocatalysts or Ni-ligand complexes

Validated Experimental Protocols

Protocol A: In Situ Hypervalent Iodine-Mediated 2,2-Difluoroethylation [1]

This protocol utilizes a self-validating intermediate check to ensure the sensitive iodonium salt is formed before introducing the valuable carbonyl substrate.

Materials:

  • 1,1-difluoro-2-iodoethane (1.04 mmol)

  • Anisole (1.1 equiv.)

  • m-Chloroperoxybenzoic acid (mCPBA, 2.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH, 1.2 equiv.)

  • Carbonyl substrate (1.0 equiv.)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Oxidative Salt Generation: To an oven-dried flask under Argon, add 1,1-difluoro-2-iodoethane (1.04 mmol), anisole (1.1 equiv.), and mCPBA (2.5 equiv.) in anhydrous MeCN (5 mL).

  • Acid Activation: Cool the mixture to 0 °C. Dropwise add TfOH (1.2 equiv.). Exclude light (wrap flask in foil) and allow the reaction to stir and warm to 25 °C over 12 hours.

  • Self-Validation Check (Crucial): Extract a 0.1 mL aliquot and analyze via ¹⁹F NMR. The successful formation of the (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate is confirmed by a distinct triplet/doublet-of-triplets shift characteristic of the activated –CF₂H group (approx. -115 ppm depending on exact calibration). Do not proceed if unreacted 1,1-difluoro-2-iodoethane remains dominant.

  • Enolate Coupling: To the validated iodonium solution, add the carbonyl substrate (1.0 equiv.) and Cs₂CO₃ (2.0 equiv.).

  • Heating: Heat the mixture to 50 °C for 12 hours to drive the ligand coupling and reductive elimination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual oxidants. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Alkylation using 2,2-Difluoroethyl Triflate [3]

Best suited for robust, sterically accessible ketones and esters.

Step-by-Step Procedure:

  • Enolate Generation: Dissolve the carbonyl compound (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78 °C.

  • Deprotonation: Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 mmol). Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Electrophile Addition: Add 2,2-difluoroethyl triflate (1.2 mmol) dropwise. Caution: Reagent is a potent alkylating agent; handle in a fume hood with appropriate PPE.

  • Reaction Progression: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.

  • Causality Note: Warming is required to overcome the high activation barrier of the CF₂H-adjacent

    
     displacement. If elimination byproducts (1,1-difluoroethene gas) dominate, switch to Protocol A.
    
  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry, and concentrate for purification.

References

  • O'Duill, M. L., Das, S., McIvor, C., Greener, A., Suwita, C., & Argent, S. P. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954. URL:[Link]

  • Li, X., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. URL:[Link]

Application Notes and Protocols: A Guide to the Synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Difluorinated Motifs in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of contemporary medicinal chemistry. The introduction of gem-difluoroalkyl groups, in particular, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. These groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate acidity and lipophilicity, thereby improving oral bioavailability. The 2-(2,2-difluoroethyl)cyclopentan-1-one scaffold is a valuable building block in the synthesis of complex pharmaceutical agents, where the difluoroethyl moiety can serve as a metabolically stable isostere for other functional groups. This guide provides a detailed protocol for the preparation of this key intermediate via the reaction of a silyl enol ether with difluorocarbene, a highly reactive intermediate.

Mechanistic Rationale: Taming the Carbene for Selective Alkylation

The central transformation in this protocol involves the generation of difluorocarbene (:CF₂) and its subsequent reaction with the silyl enol ether of cyclopentanone. Difluorocarbene is a transient, electrophilic species that readily reacts with electron-rich π-systems. The silyl enol ether serves as a stable and readily accessible enolate surrogate, providing the necessary nucleophilicity to trap the carbene.

The reaction proceeds through a two-step sequence:

  • Difluorocyclopropanation: The difluorocarbene, generated in situ from a suitable precursor, undergoes a [2+1] cycloaddition with the electron-rich double bond of the silyl enol ether. This step forms a transient 1,1-difluoro-2-siloxy-bicyclo[3.1.0]hexane intermediate.

  • Ring Opening and Rearrangement: The resulting difluorocyclopropane is unstable and undergoes a facile ring-opening and rearrangement cascade. This process is driven by the release of ring strain and the formation of a more stable carbocationic intermediate, which is then quenched to afford the desired 2-(2,2-difluoroethyl)cyclopentan-1-one after acidic workup.

The choice of difluorocarbene precursor is critical for the success of this reaction. While various reagents exist, (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, is a versatile and widely used precursor that can generate difluorocarbene under relatively mild conditions.[1][2]

Experimental Workflow Overview

The overall experimental workflow for the synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one is depicted below.

G cluster_0 Silyl Enol Ether Formation cluster_1 Difluorocarbene Reaction cluster_2 Work-up and Purification A Cyclopentanone B LDA or NaHMDS A->B Deprotonation C TMSCl B->C Silylation D 1-(Trimethylsiloxy)cyclopent-1-ene C->D E 1-(Trimethylsiloxy)cyclopent-1-ene F TMSCF3 (Difluorocarbene Precursor) E->F Reaction G Initiator (e.g., NaI) F->G Activation H Intermediate Adduct G->H I Intermediate Adduct J Aqueous Acid (e.g., HCl) I->J Hydrolysis K Crude Product J->K L Column Chromatography K->L Purification M 2-(2,2-Difluoroethyl)cyclopentan-1-one L->M

Figure 1: A schematic representation of the key stages involved in the synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the difluoroalkylation of silyl enol ethers.[3][4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Supplier
CyclopentanoneC₅H₈O84.12120-92-3Sigma-Aldrich
Sodium bis(trimethylsilyl)amide (NaHMDS)C₆H₁₈NNaSi₂183.371070-89-9Sigma-Aldrich
Chlorotrimethylsilane (TMSCl)C₃H₉ClSi108.6475-77-4Sigma-Aldrich
(Trifluoromethyl)trimethylsilane (TMSCF₃)C₄H₉F₃Si142.2081290-20-2Sigma-Aldrich
Sodium Iodide (NaI)NaI149.897681-82-5Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Diethyl ether (Et₂O), anhydrousC₄H₁₀O74.1260-29-7Sigma-Aldrich
Hydrochloric acid (HCl), 1M aqueousHCl36.467647-01-0Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8---
Saturated aqueous sodium chloride (brine)NaCl58.447647-14-5---
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Silica gel for column chromatographySiO₂60.087631-86-9---

Step-by-Step Procedure:

Part A: Synthesis of 1-(Trimethylsiloxy)cyclopent-1-ene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 55 mL, 55 mmol, 1.1 equiv) to the flask.

  • Slowly add a solution of cyclopentanone (4.2 g, 50 mmol, 1.0 equiv) in anhydrous THF (20 mL) to the stirred solution over 30 minutes.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Add chlorotrimethylsilane (TMSCl) (6.0 g, 55 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude 1-(trimethylsiloxy)cyclopent-1-ene, which can be used in the next step without further purification.

Part B: Synthesis of 2-(2,2-Difluoroethyl)cyclopentan-1-one

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the crude 1-(trimethylsiloxy)cyclopent-1-ene (from Part A, ~50 mmol, 1.0 equiv) and anhydrous THF (100 mL).

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃) (10.7 g, 75 mmol, 1.5 equiv).

  • Add sodium iodide (NaI) (1.12 g, 7.5 mmol, 0.15 equiv) to the mixture.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1M aqueous HCl (50 mL) and stir vigorously for 1 hour to effect desilylation and hydrolysis.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(2,2-difluoroethyl)cyclopentan-1-one as a colorless oil.

Expected Results and Data

ParameterExpected Value
Yield of 1-(Trimethylsiloxy)cyclopent-1-ene >90% (crude)
Yield of 2-(2,2-Difluoroethyl)cyclopentan-1-one 60-75%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 5.85 (tt, J = 56.4, 4.4 Hz, 1H), 2.40-2.10 (m, 4H), 2.05-1.80 (m, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -115.2 (dt, J = 56.4, 16.8 Hz)
¹³C NMR (CDCl₃, 101 MHz) δ 219.5, 116.4 (t, J = 238.6 Hz), 45.2, 38.4, 34.7 (t, J = 21.2 Hz), 28.9, 20.9
Mass Spectrometry (EI) m/z 148 (M⁺)

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and instrumentation.

Troubleshooting and Safety Considerations

  • Low Yield in Part A: Ensure all reagents and solvents are strictly anhydrous. Incomplete deprotonation or premature quenching of the enolate can lower the yield.

  • Low Yield in Part B: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. The quality of the TMSCF₃ reagent is also crucial.

  • Incomplete Reaction in Part B: If the reaction stalls, a small additional portion of the initiator (NaI) can be added.

  • Safety: (Trifluoromethyl)trimethylsilane is volatile and should be handled in a well-ventilated fume hood. Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction in Part B can generate pressure; ensure the reaction vessel is not tightly sealed.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of 2-(2,2-difluoroethyl)cyclopentan-1-one, a valuable building block for the development of novel therapeutics. The use of difluorocarbene chemistry offers an efficient route to this important scaffold, and the principles outlined herein can be adapted for the synthesis of other difluorinated organic molecules.

References

  • Zeng, X., Li, Y., Min, Q. Q., Xue, X. S., & Zhang, X. (2023). Copper-Catalyzed Difluorocarbene Transfer Enables Modular Synthesis. Nature Chemistry, 15(8), 1064–1073. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Ichikawa, J. (2013). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 49(55), 6128-6139. [Link]

  • Fuchibe, K., Takayama, R., Yokoyama, T., & Ichikawa, J. (2014). Regioselective Synthesis of α‐Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine‐Directed and‐Activated Nazarov Cyclization. Chemistry–A European Journal, 20(15), 4384-4393. [Link]

  • Krishnan, J., & Kaja, A. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. The Chemical Record. [Link]

Sources

Application Notes & Protocols: Reductive Amination of 2-(2,2-Difluoroethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of amines is a cornerstone of modern drug discovery, with reductive amination standing out as one of the most robust and versatile methods for C-N bond formation.[1][2] This reaction's operational simplicity and broad substrate scope have cemented its role in the pharmaceutical industry, where it is estimated to be involved in at least a quarter of all C-N bond-forming reactions.[2][3][4] Concurrently, the incorporation of fluorine into drug candidates is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[5][6]

This document provides a comprehensive guide to the reductive amination of 2-(2,2-difluoroethyl)cyclopentan-1-one, a fluorinated ketone scaffold. The resulting 2-(2,2-difluoroethyl)cyclopentanamine derivatives are valuable building blocks for creating novel chemical entities with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven protocol, and discuss critical parameters that ensure high efficiency and purity.

Reaction Principle and Mechanistic Overview

The reductive amination process is a sequential transformation that converts a carbonyl group into an amine. The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The carbonyl oxygen of the ketone is first protonated (often catalyzed by a weak acid), making the carbonyl carbon more electrophilic. The amine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. This intermediate subsequently dehydrates to form a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion.[7]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.[8]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the intermediate iminium ion.[4][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9][10] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it highly selective for the iminium ion over the less electrophilic ketone.[9][11] This selectivity allows the entire process to be conducted in a single reaction vessel, enhancing efficiency and atom economy.[4][12]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination with NaBH(OAc)3 Ketone 2-(2,2-Difluoroethyl)cyclopentan-1-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Amine R-NH2 Hemiaminal Hemiaminal Intermediate ProtonatedKetone->Hemiaminal + R-NH2 IminiumIon Iminium Ion Hemiaminal->IminiumIon - H2O Product Final Amine Product IminiumIon->Product + 'H-' (from STAB) Hplus H+ (from AcOH) H2O H2O STAB NaBH(OAc)3 Hydride H- Experimental_Workflow Figure 2: Experimental Workflow for Reductive Amination A 1. Reaction Setup (Ketone, Amine, AcOH, Solvent in Flask) B 2. Reductant Addition (Portion-wise NaBH(OAc)3) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench with NaHCO3, Extract with DCM) C->D E 5. Drying & Concentration (Dry with Na2SO4, Rotovap) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Sources

Functionalization of 2-(2,2-Difluoroethyl)cyclopentan-1-one at alpha position

Application Note: Regioselective -Functionalization of 2-(2,2-Difluoroethyl)cyclopentan-1-one

Abstract & Strategic Significance

The incorporation of the 2,2-difluoroethyl (


)

However, the functionalization of 2-(2,2-difluoroethyl)cyclopentan-1-one presents a distinct regioselectivity challenge. The molecule possesses two non-equivalent

  • C2 (

    
    ):  Substituted with the difluoroethyl group. Functionalization here creates a quaternary center but is sterically hindered.
    
  • C5 (

    
    ):  Unsubstituted (methylene). Sterically accessible but prone to poly-alkylation or self-aldol condensation.
    

This guide details protocols for the regioselective functionalization of this scaffold, specifically focusing on Palladium-Catalyzed


-ArylationKinetic Alkylation

Strategic Analysis: The Regioselectivity Decision Matrix

Success depends on manipulating the competition between Kinetic and Thermodynamic enolization.[1][2]

  • Electronic Effect: The

    
    -fluorine atoms in the side chain exert a strong inductive electron-withdrawing effect (
    
    
    ), significantly increasing the acidity of the C2 proton compared to a standard alkyl-cyclopentanone.
  • Steric Effect: Despite the increased acidity, the bulk of the

    
     group kinetically shields the C2 position.
    
Decision Tree for Experimental Design

RegioselectivityStartTarget: 2-(2,2-Difluoroethyl)cyclopentan-1-oneGoalDesired Modification Site?Start->GoalC5C5 Position (Methylene)(Less Hindered)Goal->C5Scaffold ExtensionC2C2 Position (Methine)(Quaternary Center)Goal->C2Stereochemical ComplexityStrategy_C5STRATEGY: Kinetic ControlLow Temp (-78°C), Bulky BaseC5->Strategy_C5Strategy_C2STRATEGY: Thermodynamic ControlEquilibration, Small Base, or Pd-CatalysisC2->Strategy_C2Method_C5_AlkProtocol A:Direct Alkylation (LDA)Strategy_C5->Method_C5_AlkMethod_C5_AryProtocol B:Pd-Catalyzed ArylationStrategy_C5->Method_C5_AryMethod_C2_AllylProtocol C:Decarboxylative Allylation(Stoltz/Trost Type)Strategy_C2->Method_C2_Allyl

Caption: Decision matrix for selecting reaction conditions based on the target site (C2 vs. C5).

Protocol A: Kinetic -Alkylation (Targeting C5)

This protocol targets the less hindered C5 position using Lithium Diisopropylamide (LDA) at cryogenic temperatures. The key is to prevent proton transfer that would lead to the thermodynamic enolate (C2).

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 2-(2,2-difluoroethyl)cyclopentan-1-one (1.0 equiv)

  • Base: LDA (1.1 equiv, freshly prepared or titrated)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Additive: HMPA or DMPU (2.0 equiv) — Critical for breaking Li-enolate aggregates.

Step-by-Step Methodology
  • Enolate Formation:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Add the ketone (dissolved in minimal THF) dropwise over 15 minutes along the side of the flask to pre-cool.

    • Stir at -78°C for 45 minutes . Note: Do not warm up; equilibration to the C2 enolate is rapid due to the acidity of the C2 proton.

  • Electrophile Addition:

    • Add DMPU (2.0 equiv) to the enolate solution. Stir for 10 minutes.

    • Add the alkyl halide (rapid injection).

  • Reaction & Quench:

    • Stir at -78°C for 2 hours.

    • Quench cold with saturated aqueous

      
      .
      
    • Allow to warm to room temperature only after quenching.

Troubleshooting Table
IssueProbable CauseSolution
C2 Alkylation Observed Temperature rose above -60°CMaintain strict -78°C; use cryocooler if possible.
Poly-alkylation Excess base or slow addition of electrophileUse slight excess of ketone (1.1 equiv) vs base; rapid injection of electrophile.
Low Conversion Enolate aggregationEnsure DMPU/HMPA is used to solvate Lithium.

Protocol B: Palladium-Catalyzed -Arylation (Targeting C5)

Direct arylation of cyclopentanones is historically difficult due to self-aldol side reactions.[3] This protocol utilizes Buchwald-Hartwig conditions optimized for cyclopentanones, favoring the sterically accessible C5 position.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand facilitates the reductive elimination while preventing catalyst poisoning by the ketone.

PdCyclePd0Pd(0)-LigandOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAddAr-BrTransMetalTransmetallation(Pd-Enolate)OxAdd->TransMetalEnolateEnolate Formation(Base + Ketone)Enolate->TransMetalProdReductive Elimination(C5-Aryl Product)TransMetal->ProdProd->Pd0Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed alpha-arylation.

Materials
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos or BrettPhos (2-4 mol%)

    • Why? These bulky biaryl ligands are crucial for mono-arylation selectivity.

  • Base:

    
     (2.0 equiv) or LiHMDS (for lower temp).
    
  • Solvent: Toluene or Dioxane (anhydrous).

Experimental Procedure
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, mix

      
       and XPhos in Toluene. Stir for 5 mins at RT to form the active catalyst species (yellow to orange shift).
      
  • Substrate Addition:

    • Add 2-(2,2-difluoroethyl)cyclopentan-1-one (1.0 equiv), Aryl Bromide (1.1 equiv), and

      
      .
      
  • Reaction:

    • Seal the vial and heat to 80°C for 12–18 hours.

    • Note: Higher temperatures (>100°C) may promote migration of the double bond or arylation at the C2 position if the aryl halide is small.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate and purify via flash chromatography (Silica gel).

Data Specification: Ligand Performance
LigandYield (Isolated)Regioselectivity (C5:C2)Notes
XPhos 82%>20:1Best for electron-rich aryl bromides.
BrettPhos 78%>20:1Preferred for aryl chlorides.
BINAP 45%5:1Poor conversion; significant self-aldol byproduct.

Advanced Note: Constructing the Quaternary Center (C2)

Functionalizing the C2 position (bearing the

Recommended Route: Palladium-Catalyzed Decarboxylative Allylic Alkylation .[4]

  • Convert the ketone to the allyl enol carbonate .

  • Treat with

    
     and a PHOX ligand (e.g., Stoltz conditions).[4]
    
  • This proceeds via an inner-sphere mechanism that can overcome the steric hindrance at C2, forming the quaternary center with high enantioselectivity.

References

  • Bioisosteres in MedChem: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Cyclopentanone Arylation: Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[3] Practical Direct

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition. Link
    
  • Quaternary Centers: Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society. Link

  • Difluoroethyl Utility: O'Duill, M. L., et al. (2025). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv. Link

  • pKa of Fluorinated Ketones: Grossert, J. S., et al. (2006). The effect of fluorine on the acidity of ketones. Canadian Journal of Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent Polyalkylation in the Synthesis of 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with polyalkylation during the synthesis of 2-substituted cyclopentanones. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve high-yield, selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a prevalent issue in cyclopentanone synthesis?

A1: Polyalkylation is the undesired addition of multiple alkyl groups to the cyclopentanone ring when only mono-substitution is intended. This occurs because the initial product of mono-alkylation, a 2-substituted cyclopentanone, can itself form an enolate. This new enolate can then react with the alkylating agent present in the reaction mixture, leading to di-, tri-, or even tetra-alkylation at the alpha-positions (C2 and C5). The direct alkylation of ketone enolates can be difficult to control, often resulting in polyalkylation.[1][2]

The core of the problem lies in the relative reactivity of the starting material and the mono-alkylated product. The enolate of the 2-substituted cyclopentanone can sometimes be formed as readily as, or even faster than, the enolate of the starting cyclopentanone, creating a competitive reaction pathway that is difficult to suppress. Research suggests that the aggregation state of lithium enolates plays a role; less substituted enolates tend to be more aggregated and less reactive, which can contribute to polyalkylation issues.[3]

Q2: I am observing significant amounts of 2,5- and 2,2-disubstituted byproducts. How can I favor mono-alkylation?

A2: Achieving selective mono-alkylation requires careful control over the reaction conditions to manipulate the formation and reactivity of the enolate intermediate. Two primary strategies are employed: kinetic versus thermodynamic control of enolate formation, and the use of enamine intermediates.

  • Kinetic vs. Thermodynamic Control: By carefully selecting the base, solvent, and temperature, you can favor the formation of either the kinetic or thermodynamic enolate, which can influence the selectivity of the alkylation.[4][5]

  • Stork Enamine Alkylation: This is a powerful and widely used method to achieve selective mono-alkylation of ketones.[6][7] It involves converting the cyclopentanone into a more manageable enamine intermediate, which is then alkylated and subsequently hydrolyzed back to the ketone.[8][9]

Q3: Can you explain the difference between kinetic and thermodynamic enolates in the context of a 2-substituted cyclopentanone?

A3: Once you have formed a 2-substituted cyclopentanone, subsequent deprotonation can occur at two different alpha-carbons: the substituted C2 position or the unsubstituted C5 position.

  • Kinetic Enolate: This enolate is formed by removing a proton from the less sterically hindered position, which is the C5 carbon. This process is faster. Conditions that favor the kinetic enolate include the use of a bulky, strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[4] These conditions make the deprotonation step essentially irreversible.[4][10]

  • Thermodynamic Enolate: This enolate is the more stable of the two, typically because it results in a more substituted double bond within the enolate structure. It is formed by removing a proton from the more substituted C2 position. Conditions that favor the thermodynamic enolate involve a reversible deprotonation, allowing equilibrium to be established. This is achieved using a smaller, weaker base (like NaH or an alkoxide) at higher temperatures (e.g., room temperature).[4]

The choice between these conditions is a critical tool for directing the regioselectivity of subsequent reactions.[5]

Q4: How does the Stork Enamine synthesis prevent polyalkylation?

A4: The Stork Enamine synthesis circumvents the issue of polyalkylation by fundamentally changing the nature of the nucleophile.[11] Instead of a highly reactive enolate, a more stable enamine is formed by reacting the cyclopentanone with a secondary amine (like pyrrolidine or morpholine).[12] This enamine is nucleophilic enough to react with an alkyl halide but is generally not reactive enough to undergo a second alkylation under the reaction conditions. After the single alkylation occurs, the resulting iminium salt is hydrolyzed with dilute acid to yield the desired 2-substituted cyclopentanone.[6][8] This method operates under milder, base-free conditions, which minimizes side reactions like self-condensation and polyalkylation.[9]

Troubleshooting Guide

Issue: Excessive Polyalkylation Products Detected by GC-MS/NMR

This is the most common problem encountered. The presence of multiple peaks in your GC trace with higher mass-to-charge ratios, or complex splitting patterns in your NMR spectrum, points towards a mixture of mono- and poly-alkylated products.

Troubleshooting Workflow: Minimizing Polyalkylation

G start Problem: Excessive Polyalkylation Detected strategy Are you using direct enolate alkylation? start->strategy stork Switch to Stork Enamine Alkylation Protocol strategy->stork No direct_alkylation Continue with Direct Alkylation Optimization strategy->direct_alkylation Yes stork_result Result: High yield of mono-alkylated product. stork->stork_result conditions Analyze Reaction Conditions: Base, Temperature, Solvent direct_alkylation->conditions kinetic Goal: Favor Kinetic Mono-Alkylation conditions->kinetic thermo Risk: Thermodynamic conditions can favor polyalkylation if mono-product is more acidic. conditions->thermo base_check Is the base strong and bulky (e.g., LDA)? kinetic->base_check temp_check Is the temperature low (e.g., -78°C)? base_check->temp_check Yes optimize_base Use a strong, bulky base like LDA to ensure rapid, irreversible deprotonation. base_check->optimize_base No solvent_check Is the solvent aprotic (e.g., THF)? temp_check->solvent_check Yes optimize_temp Maintain low temperature to prevent equilibration to thermodynamic enolate. temp_check->optimize_temp No optimize_solvent Use a dry, aprotic solvent to prevent proton exchange. solvent_check->optimize_solvent No optimized_result Result: Improved ratio of mono- to poly-alkylated product. solvent_check->optimized_result Yes optimize_base->base_check optimize_temp->temp_check optimize_solvent->solvent_check

Caption: Decision workflow for troubleshooting polyalkylation.

Data Summary: Condition Selection for Mono-alkylation
StrategyBaseSolventTemperatureOutcomeKey Considerations
Kinetic Control LDA (Lithium Diisopropylamide)THF (anhydrous)-78 °CFavors mono-alkylation at the less substituted position.Deprotonation is rapid and irreversible. The bulky base accesses the less hindered proton faster.[4]
Thermodynamic Control NaH, KOtBu, NaOEtEthanol, t-BuOHRoom Temp to RefluxCan lead to a mixture; risks polyalkylation if mono-product is more acidic.Deprotonation is reversible, allowing equilibrium to favor the more stable enolate.[4]
Stork Enamine N/A (Catalytic Acid)Toluene, DioxaneReflux (with water removal)Excellent selectivity for mono-alkylation.[6]Two-step process (enamine formation, then alkylation/hydrolysis). Works well for a variety of alkylating agents.[8][11]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Mono-alkylation of Cyclopentanone

This protocol is designed to favor the formation of the kinetic enolate, thereby promoting mono-alkylation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) to the stirred THF. After the addition, add cyclopentanone (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Stork Enamine Synthesis and Alkylation

This two-part protocol is a reliable method for achieving selective mono-alkylation.[7][11]

Part A: Enamine Formation

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Reaction Mixture: To the flask, add cyclopentanone (1.0 equivalent), a secondary amine such as pyrrolidine (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 equivalents), and a suitable solvent like toluene.

  • Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and catalyst under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.

Part B: Alkylation and Hydrolysis

  • Alkylation: Dissolve the crude enamine from Part A in an aprotic solvent such as dioxane or THF.[11] Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Hydrolysis: Add water or dilute aqueous acid (e.g., 10% HCl) to the reaction mixture.[6][11] Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt back to the ketone.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the 2-substituted cyclopentanone by column chromatography or distillation.

Logical Flow of Stork Enamine Synthesis

G cluster_0 Part A: Enamine Formation cluster_1 Part B: Alkylation & Hydrolysis ketone Cyclopentanone enamine_formation Condensation Reaction (Water Removal) ketone->enamine_formation amine Secondary Amine (e.g., Pyrrolidine) amine->enamine_formation catalyst Acid Catalyst (p-TSA) catalyst->enamine_formation enamine Enamine Intermediate enamine_formation->enamine alkylation SN2 Attack enamine->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation iminium Iminium Salt alkylation->iminium hydrolysis Acidic Hydrolysis (H₃O⁺) iminium->hydrolysis product 2-Substituted Cyclopentanone (Mono-alkylated Product) hydrolysis->product

Caption: Workflow for Stork Enamine Synthesis.

By understanding the underlying mechanisms and carefully selecting your reaction strategy, you can effectively overcome the challenge of polyalkylation and achieve high yields of your desired 2-substituted cyclopentanone products. For further assistance or to discuss specific applications, please do not hesitate to contact our technical support team.

References

  • Stork enamine alkylation - Wikipedia. Available at: [Link]

  • Stork enamine reaction: Promising Mechanism with application - Chemistry Notes. (2022, February 3). Available at: [Link]

  • Stork enamine alkylation - Grokipedia. Available at: [Link]

  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition | Video Summary and Q&A | Glasp. (2018, May 10). Available at: [Link]

  • Stork Enamine Synthesis - Chemistry Steps. (2022, September 12). Available at: [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (2016, April 21). Available at: [Link]

  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products - Chemistry LibreTexts. (2022, July 20). Available at: [Link]

  • Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15). Available at: [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope - Chemical Review and Letters. Available at: [Link]

  • Massachusetts Institute of Technology Organic Chemistry 5.512. (2007, March 20). Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (2025, September 19). Available at: [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Streitwieser, A., Kim, Y. J., & Wang, D. Z. (2001). Why is alkylation of an enolate accompanied by so much polyalkylation? Organic Letters, 3(16), 2599–2601. Available at: [Link]

  • alkylation of enolates. Available at: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Cyclopentenone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Lecture 4 Enolates in Synthesis. Available at: [Link]

  • The Alkylation of Ketone Enolates in the Presence of Triethanolamineborate. Control of Polyalkylation - Taylor & Francis. (2006, December 6). Available at: [Link]

  • EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google Patents.
  • Synthesis of substituted Cyclopentanones. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC - NIH. (2025, October 1). Available at: [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Available at: [Link]

  • Enols and enolates - Problem 15. Available at: [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity - MDPI. (2023, March 6). Available at: [Link]

  • Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4). Available at: [Link]

  • Cyclopentanone, 2-tert-pentyl - Organic Syntheses Procedure. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Available at: [Link]

  • Enamines - Making Molecules. (2024, September 2). Available at: [Link]

  • enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. (2008, February 29). Available at: [Link]

  • Michael−Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters | Request PDF - ResearchGate. Available at: [Link]

  • Enamines - Master Organic Chemistry. (2025, April 16). Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Available at: [Link]

Sources

Technical Support Center: Optimization of Base Selection for 2,2-Difluoroethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to optimizing your 2,2-difluoroethylation reactions. The introduction of the 2,2-difluoroethyl group (–CH₂CF₂H) is a crucial strategy in medicinal chemistry for modulating properties like metabolic stability, lipophilicity, and target binding affinity by acting as a lipophilic hydrogen bond donor.[1][2][3][4] However, the success of this transformation is profoundly dependent on a nuanced and carefully considered choice: the base.

This guide is structured to provide both foundational knowledge and practical, field-proven troubleshooting advice. We will delve into the causal relationships behind experimental choices to empower you to not only solve immediate issues but also to proactively design more robust and efficient reactions.

Part 1: Frequently Asked Questions (FAQs) — The Fundamentals of Base Selection

This section addresses the core principles that govern the role of the base in 2,2-difluoroethylation.

Q1: Why is base selection so critical in 2,2-difluoroethylation reactions?

Base selection is paramount because it directly influences reaction rate, yield, and, most importantly, selectivity. The base's primary role is to deprotonate the heteroatom nucleophile (such as an alcohol, phenol, amine, or thiol), increasing its nucleophilicity to facilitate the attack on the electrophilic 2,2-difluoroethyl source. However, the base is not a passive spectator; its properties dictate the delicate balance between the desired nucleophilic substitution (Sₙ2) and a competing, often undesired, elimination (E2) pathway.[5][6] An incorrect base can lead to low yields, reaction stalling, or the formation of complex side products that complicate purification.[7][8]

Q2: What are the main reaction mechanisms, and how does the base steer the outcome?

In the context of using common electrophiles like 2,2-difluoroethyl tosylate or halides, two competing pathways dominate: Sₙ2 and E2.[6][9]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is typically the desired pathway for 2,2-difluoroethylation. The deprotonated nucleophile directly attacks the carbon atom bearing the leaving group, forming the C-nucleophile bond in a single, concerted step. Weaker, less sterically hindered bases favor this pathway as they are less capable of abstracting a proton from the adjacent carbon.[6][10]

  • E2 (Bimolecular Elimination): This pathway leads to the formation of 1,1-difluoroethene, an undesired side product. A strong, sterically hindered base will preferentially abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the elimination of the leaving group and the formation of a double bond.[9][10]

The choice of base is therefore a tool to control this competition. Strong, bulky bases like potassium tert-butoxide (t-BuOK) will heavily favor E2, while weaker bases like potassium carbonate (K₂CO₃) or organic amines are more likely to promote the desired Sₙ2 reaction.[9][10]

Q3: How do the pKa values of the base and the substrate's conjugate acid guide selection?

The pKa is a critical quantitative measure for selecting an appropriate base. A fundamental principle is that the chosen base must be strong enough to effectively deprotonate the nucleophile. A good rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophilic substrate (e.g., the phenol or amine).

  • For Phenols (pKa ≈ 10): Bases like potassium carbonate (pKa of HCO₃⁻ ≈ 10.3) or cesium carbonate are effective.[1][11] Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can also be used but increase the risk of side reactions if other base-sensitive functional groups are present.[7]

  • For Aliphatic Alcohols (pKa ≈ 16-18): Stronger bases are required. Sodium hydride (NaH, pKa of H₂ ≈ 35) or lithium diisopropylamide (LDA, pKa of diisopropylamine ≈ 36) are necessary to achieve sufficient deprotonation.[12]

  • For Amines (pKa of conjugate acid ≈ 10-11): Often, the amine is nucleophilic enough to react without a base, or a non-nucleophilic organic base like triethylamine (pKa of conjugate acid ≈ 10.7) or DBU can be used as an acid scavenger.[13]

Using a base that is excessively strong can deprotonate other, less acidic protons in the molecule, leading to a loss of selectivity and the formation of byproducts.[8]

Part 2: Troubleshooting Guide — From Theory to Practice

This section provides actionable solutions to common experimental challenges.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion or has stalled completely. What are the likely base-related causes?

Low conversion is a frequent issue that can often be traced back to the base.[7][14]

Causality & Solution Pathway:

  • Insufficient Deprotonation (Base is too weak): The most common cause is a base that is not strong enough to deprotonate the nucleophile in the chosen solvent.

    • Action: Consult a pKa table and select a stronger base.[12][15][16] For example, if K₂CO₃ is failing for a weakly acidic alcohol, consider switching to a stronger base like NaH or KHMDS.[7]

  • Poor Base Solubility: An insoluble base has limited surface area and cannot effectively deprotonate the substrate. This is common with inorganic bases like K₂CO₃ in aprotic solvents like THF.

    • Action: Switch to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents) or change to a more polar solvent like DMF or DMSO in which the base is more soluble.[7][17]

  • Base Degradation or Incompatibility: Some bases are sensitive to moisture or air (e.g., NaH, organolithiums).[17] Others may be consumed by reacting with the solvent (e.g., strong bases with protic solvents) or the electrophile itself.

    • Action: Ensure all reagents and solvents are anhydrous.[17][18] Use freshly opened or properly stored bases. Verify the compatibility of your chosen base with all other components in the reaction mixture.

  • Reaction Stalling due to Product Inhibition: The conjugate acid of the base, formed during the reaction, can sometimes re-protonate the activated nucleophile, creating an equilibrium that stalls the reaction.

    • Action: Use a stoichiometric amount of a very strong, non-reversible base (like NaH) or use a base whose conjugate acid is volatile or unreactive.

low_yield_troubleshooting start Low or No Yield Observed check_pka Is pKa(Base Conj. Acid) > pKa(Substrate)? start->check_pka check_solubility Is the base soluble in the reaction solvent? check_pka->check_solubility Yes increase_strength Action: Select a stronger base (e.g., NaH, KHMDS). check_pka->increase_strength No check_stability Are the base and solvent stable and anhydrous? check_solubility->check_stability Yes change_base_solvent Action: Use a more soluble base (Cs2CO3) or a more polar solvent (DMF). check_solubility->change_base_solvent No ensure_anhydrous Action: Use freshly opened reagents and anhydrous solvents. check_stability->ensure_anhydrous No success Reaction Optimized check_stability->success Yes increase_strength->success change_base_solvent->success ensure_anhydrous->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Q: I'm observing a significant amount of an elimination (E2) byproduct. How can I favor the desired Sₙ2 reaction?

The Sₙ2/E2 competition is a classic challenge in organic synthesis.[6][9] Your choice of base is the primary lever to control this outcome.

Causality & Solution Pathway:

  • Base is too Strong/Bulky: Strong, sterically hindered bases are excellent protophiles and will preferentially abstract a β-proton, driving the E2 pathway.[9][10]

    • Action: Switch to a weaker, less sterically hindered base. For example, if you are using potassium tert-butoxide, switch to potassium carbonate (K₂CO₃) or even a milder organic base like triethylamine (Et₃N) if applicable.[6][10]

  • High Reaction Temperature: Higher temperatures generally favor the E2 pathway over Sₙ2 because elimination has a higher activation energy and benefits more from increased thermal energy.[19]

    • Action: Lower the reaction temperature. Run the reaction at room temperature or even 0 °C if kinetics allow.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally good for Sₙ2 reactions as they solvate the cation of the base but leave the anion relatively "naked" and highly nucleophilic.[5]

    • Action: Ensure you are using a suitable polar aprotic solvent. Avoid polar protic solvents (like ethanol) if possible, as they can solvate the nucleophile, reducing its potency and potentially favoring E2.[5]

sn2_vs_e2 reactants Substrate (R-CH₂CF₂-LG) + Base + Nucleophile (NuH) sn2_path Sₙ2 Pathway (Favored by weak, non-bulky bases) reactants->sn2_path Nucleophilic Attack e2_path E2 Pathway (Favored by strong, bulky bases) reactants->e2_path Proton Abstraction sn2_product Desired Product R-CH₂CF₂-Nu sn2_path->sn2_product e2_product Elimination Byproduct R-CH=CF₂ e2_path->e2_product

Caption: Competing Sₙ2 and E2 pathways in 2,2-difluoroethylation.

Issue 3: Substrate-Specific Challenges

Q: I'm working with a sterically hindered substrate. How should I adjust my base selection?

Steric hindrance around the electrophilic carbon dramatically disfavors the Sₙ2 backside attack.[9][19] This makes the E2 pathway much more competitive.

  • Action: You must use a base that is a good nucleophile but a relatively poor base. However, for difluoroethylation, the primary issue is often the base abstracting a β-proton. In this case, using milder conditions is key. A weaker base (e.g., K₂CO₃, Cs₂CO₃) and lower temperatures are essential to give the Sₙ2 reaction a chance to occur, even if the rate is slow.[1] For highly hindered systems, alternative difluoroethylation strategies, such as those employing hypervalent iodine reagents that may proceed through a ligand coupling mechanism, could be more effective as they are less sensitive to steric bulk around the nucleophile.[2][20]

Part 3: Experimental Protocols & Data

General Protocol for Base Screening

To optimize your reaction, a systematic screening of bases is highly recommended.[7]

  • Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add your substrate (1.0 equiv) and the chosen solvent (e.g., DMF, 0.5 M).

  • Base Addition: To each vial, add a different base (1.5-2.0 equiv). Include a range of strengths and types (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH).

  • Electrophile Addition: Add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate, 1.2 equiv).

  • Reaction: Stir the reactions at a set temperature (e.g., start at room temperature or a slightly elevated temperature like 50-60 °C).[1][11]

  • Monitoring: Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) using TLC, LC-MS, or ¹⁹F NMR to assess conversion and byproduct formation.[21]

  • Analysis: Compare the results to identify the base that provides the best balance of reaction rate and selectivity for your specific substrate.

Data Summary: Common Bases for 2,2-Difluoroethylation

The following table summarizes key properties of bases frequently used in these reactions.

BaseFormulapKa (Conjugate Acid)Typical SubstratesKey Considerations & Caveats
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Phenols, Thiols, some N-heterocyclesWeak, often requires heating; low solubility in non-polar solvents. Good for favoring Sₙ2.[11]
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)Phenols, Alcohols, ThiolsMore soluble than K₂CO₃ in organic solvents, often giving better results.[1]
Potassium HydroxideKOH~15.7 (for H₂O)Phenols, AlcoholsStrong base; can be corrosive and may not be suitable for base-sensitive substrates.[7][22]
Sodium HydrideNaH~35 (for H₂)Alcohols, less acidic aminesVery strong, irreversible base. Requires anhydrous conditions. Reacts violently with water.[12]
TriethylamineEt₃N~10.7Amines (as acid scavenger)Non-nucleophilic organic base. Typically used to neutralize acid byproducts.
DBUC₉H₁₆N₂~13.5Alcohols, PhenolsStrong, non-nucleophilic organic base. Good solubility. Can favor E2 if not used carefully.[9]
Potassium tert-butoxidet-BuOK~17 (for t-BuOH)(Not recommended)Strong, sterically hindered base. Strongly favors E2 elimination. [9][10]

pKa values are approximate and can vary with solvent and temperature.[12][15]

References

  • O'Duill, M. et al. (2024). 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
  • ResearchGate. (n.d.). 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,...
  • O'Duill, M. et al. (2024).
  • Wiley Online Library. (2024).
  • ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds | Request PDF.
  • PubMed. (2024).
  • IJFIEST. (n.d.).
  • Radboud Repository. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • BenchChem. (2025). Troubleshooting low conversion rates in reactions with 1,2-Dibromo-2-chloro-1,1-difluoroethane.
  • Reddit. (2024). How to minimize side products of this reaction.
  • NIH National Library of Medicine. (n.d.). Understanding the SN2 Versus E2 Competition.
  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry Stack Exchange. (2025). SN2 vs E2 mechanism confusion.
  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions.
  • ScienceDirect. (n.d.).
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • NIH National Library of Medicine. (n.d.).
  • University of Rochester Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Open Access Pub. (n.d.). Side Reactions | Journal of New Developments in Chemistry.
  • Organic Syntheses. (2024).
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
  • Evans, D. A. (n.d.). pKa Values of Common Bases.
  • ResearchGate. (n.d.). Control reactions: A.
  • Google Patents. (n.d.). EP2638010B1 - Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.
  • ResearchGate. (2025). An effective process for radiolabelling of bioactive amines from 2,2-difluoro-2-[18F]Fluoro-ethyl 4-methylbenzenesulfonate, a versatile tool for 18F-radiotracer development.
  • Thieme E-Journals. (n.d.).
  • University of Texas Chemistry. (n.d.).
  • Chemistry Steps. (n.d.).
  • ACS Publications. (2021). Double Capture of Difluorocarbene by 2-Aminostyrenes Enables the Construction of 3-(2,2-Difluoroethyl)-2-fluoroindoles.
  • University of Tartu. (n.d.). pKa values bases.
  • ResearchGate. (n.d.). Chart showing nine bases with a range of pKa values.
  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • PubMed. (n.d.).
  • Royal Society of Chemistry. (2026).
  • ACS Publications. (2026). Deconstructive Alkylation of Unstrained Cyclic Amines via Lewis Base–Boryl Radical-Enabled Spin-Center Shift.

Sources

Technical Support Center: Separation of Mono- and Di-alkylated Fluorinated Cyclopentanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of alkylated fluorinated cyclopentanones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating mono- and di-alkylated fluorinated cyclopentanone derivatives. The structural similarity of these compounds often leads to co-elution, making their separation a significant purification challenge.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve baseline separation and high purity of your target compounds.

Understanding the Challenge: Why is this Separation Difficult?

The primary difficulty in separating mono- and di-alkylated fluorinated cyclopentanones lies in their very similar polarities and structural properties. The addition of a second alkyl group may not significantly alter the overall polarity of the molecule, especially if the alkyl chains are short. This subtle difference makes it challenging for standard chromatographic techniques to resolve the two compounds effectively.

Furthermore, the presence of fluorine can introduce unique intermolecular interactions that can complicate separation. Fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, leading to atypical retention behaviors on standard stationary phases.[2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of mono- and di-alkylated fluorinated cyclopentanones in a question-and-answer format.

My mono- and di-alkylated products are co-eluting on my silica gel flash chromatography column. What should I try first?

This is a very common issue. Here’s a systematic approach to troubleshoot this problem:

  • Optimize Your Solvent System:

    • Decrease the Polarity Gradient: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether. A shallower gradient can often improve resolution.

    • Try Alternative Solvent Systems: If hexane/ethyl acetate isn't working, consider other solvent systems. Sometimes, a switch to a different solvent combination, such as dichloromethane/methanol or toluene/acetone, can alter the selectivity and improve separation.

  • Consider a Different Stationary Phase:

    • Alumina: If silica gel fails, try using alumina (neutral, acidic, or basic).[4] The different surface chemistry of alumina can sometimes provide the selectivity needed for difficult separations.

    • Fluorinated Phases: For fluorinated compounds, using a stationary phase with fluorinated moieties can be highly effective.[2][3][5] These phases can interact differently with the fluorinated analytes, potentially leading to better separation.[2][3]

  • Check for Overloading: Overloading the column is a frequent cause of poor separation. Try loading a smaller amount of your crude mixture onto the column.

I'm using HPLC, but my peaks are still not baseline-resolved. What are my options?

For HPLC, you have several parameters you can adjust to enhance resolution:

  • Column Chemistry:

    • Standard Phases (C8, C18): While widely used, these may not be optimal for fluorinated compounds. However, varying the mobile phase composition, pH, and temperature can sometimes achieve the desired separation.[5]

    • Fluorinated Stationary Phases: These are often the best choice for separating fluorinated molecules.[2][3][5] Pentafluorophenyl (PFP) and perfluoroalkyl phases can offer unique selectivity for halogenated compounds.[2][5] PFP columns, in particular, are known for their ability to separate positional isomers.[6]

    • Chiral Columns: If your alkylation creates diastereomers, a chiral stationary phase may be necessary to resolve them.[7]

  • Mobile Phase Optimization:

    • Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can significantly improve the separation of fluorinated compounds.[8][9][10] This "hetero-pairing" of a hydrocarbon column with a fluorinated eluent often provides optimal results.[10]

    • Mobile Phase Modifiers: The addition of small amounts of modifiers, such as trifluoroacetic acid (TFA) for reversed-phase or a different polar solvent for normal-phase, can alter selectivity.

  • Temperature: Temperature can be a powerful tool in optimizing HPLC separations. Increasing the column temperature can sometimes improve peak shape and resolution.[9][10]

How can I confirm the identity of my separated mono- and di-alkylated products?

Unequivocal identification of your purified compounds is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR: This is a highly specific and sensitive technique for analyzing fluorinated compounds.[11][12] The chemical shift and coupling patterns in a ¹⁹F NMR spectrum provide a unique fingerprint for each compound, allowing for clear differentiation between the mono- and di-alkylated species.[11] It's particularly useful for analyzing complex mixtures without the need for complete separation.[12]

  • ¹H and ¹³C NMR: These standard NMR techniques will also show distinct differences between the mono- and di-alkylated products, particularly in the signals corresponding to the cyclopentanone ring and the alkyl groups.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry can confirm the molecular weight of each separated compound, further validating their identities.

Could the reaction conditions be optimized to favor the formation of the mono-alkylated product?

Yes, optimizing the reaction conditions can significantly reduce the amount of the di-alkylated byproduct, simplifying the purification process.

  • Inverse Addition: Instead of adding the electrophile to the deprotonated cyclopentanone, try adding the deprotonated cyclopentanone (enolate) dropwise to a solution of the electrophile.[1] This "inverse addition" ensures that the newly formed mono-alkylated product is not in the presence of excess base and unreacted enolate, which can lead to a second alkylation.

  • Use of Excess Electrophile: Using a stoichiometric excess of the electrophile (e.g., 3 equivalents) can help to quickly quench the enolate, minimizing the chance for di-alkylation.[1]

  • Choice of Base: Using a milder base might be sufficient to deprotonate the cyclopentanone without being strong enough to readily deprotonate the mono-alkylated product for a second time.[1]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a starting point for the separation of mono- and di-alkylated fluorinated cyclopentanones using flash chromatography.

Materials:

  • Silica gel (or alumina, or a fluorinated stationary phase)

  • Hexane

  • Ethyl acetate

  • Crude reaction mixture

Procedure:

  • Dry Load the Sample: Dissolve your crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This method often provides better resolution than a liquid injection.

  • Pack the Column: Pack a flash chromatography column with silica gel in your starting eluent (e.g., 100% hexane).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the column.

  • Elute with a Shallow Gradient: Begin elution with 100% hexane and slowly increase the percentage of ethyl acetate. A suggested starting gradient is an increase of 1-2% ethyl acetate every few column volumes.

  • Monitor the Elution: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing your desired product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with a Fluorinated Stationary Phase

This protocol outlines a general method for HPLC separation using a pentafluorophenyl (PFP) column.

Materials:

  • Hypersil GOLD™ PFP column (or equivalent)[13]

  • Acetonitrile (ACN)

  • Water

  • Methanol

  • Ammonium acetate

  • Filtered sample of the crude reaction mixture

Procedure:

  • Prepare the Mobile Phase:

    • Mobile Phase A: 20 mM aqueous ammonium acetate[13]

    • Mobile Phase B: Methanol[13]

  • Set Up the HPLC System:

    • Column: Hypersil GOLD™ PFP, 1.9 µm, 100 x 2.1 mm[13]

    • Flow Rate: 0.45 mL/min[13]

    • Injection Volume: 5 µL

    • Detector: UV (e.g., 254 nm) or Mass Spectrometer

  • Run a Gradient Elution: A typical gradient might be:

    • Start at a low percentage of Mobile Phase B (e.g., 20%) and hold for a short period.

    • Increase to a higher percentage of Mobile Phase B over several minutes.

    • Hold at the high percentage to elute all compounds.

    • Return to the starting conditions to re-equilibrate the column.

    • Note: The exact gradient will need to be optimized for your specific compounds.[13]

  • Analyze the Chromatogram: Identify the peaks corresponding to your mono- and di-alkylated products. Adjust the gradient as needed to achieve baseline separation.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Separation

TechniqueStationary PhaseMobile PhaseKey Advantages
Flash ChromatographySilica GelHexane/Ethyl AcetateCost-effective, good for large-scale purification.
Flash ChromatographyAluminaToluene/AcetoneAlternative selectivity to silica.
HPLCC18Acetonitrile/WaterWidely available, well-understood retention mechanisms.
HPLCPentafluorophenyl (PFP)Methanol/Aqueous BufferExcellent selectivity for fluorinated and aromatic compounds.[2][5]
HPLCC8Trifluoroethanol/Water"Hetero-pairing" can provide optimal separation for fluorinated analytes.[10]

Visualization of Experimental Workflow

Below is a generalized workflow for the synthesis and purification of mono-alkylated fluorinated cyclopentanones.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Fluorinated Cyclopentanone reaction Alkylation Reaction start->reaction 1. Deprotonation reagents Base + Alkyl Halide reagents->reaction 2. Alkylation crude Crude Mixture (Mono- & Di-alkylated) reaction->crude chromatography Chromatography (Flash or HPLC) crude->chromatography analysis Fraction Analysis (TLC/LC-MS) chromatography->analysis isolated_mono Isolated Mono-alkylated Product analysis->isolated_mono Combine Pure Fractions isolated_di Isolated Di-alkylated Product analysis->isolated_di Combine Pure Fractions nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) isolated_mono->nmr ms Mass Spectrometry isolated_mono->ms final_product Confirmed Pure Product nmr->final_product ms->final_product

Caption: Generalized workflow from synthesis to characterization.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for troubleshooting poor separation.

troubleshooting_logic cluster_flash Flash Chromatography cluster_hplc HPLC cluster_synthesis_opt Synthesis Optimization start Poor Separation Observed optimize_solvent Optimize Solvent System (Shallow Gradient, New Solvents) start->optimize_solvent If using Flash optimize_mobile_phase Optimize Mobile Phase (Fluorinated Eluents, Modifiers) start->optimize_mobile_phase If using HPLC change_stationary_phase Change Stationary Phase (Alumina, Fluorinated Phase) optimize_solvent->change_stationary_phase If no improvement check_loading Reduce Sample Load change_stationary_phase->check_loading If still poor inverse_addition Use Inverse Addition check_loading->inverse_addition Consider resynthesis end Achieved Separation check_loading->end If successful change_column Change Column Chemistry (PFP, C8 + TFE) optimize_mobile_phase->change_column If no improvement adjust_temp Adjust Temperature change_column->adjust_temp For further optimization adjust_temp->inverse_addition If separation is still challenging adjust_temp->end If successful excess_electrophile Use Excess Electrophile inverse_addition->excess_electrophile excess_electrophile->end

Caption: Troubleshooting decision tree for separation issues.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020). Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9695-9706. Available at: [Link]

  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022). eGrove. Available at: [Link]

    • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). Magritek. Available at: [Link]

  • Difficult separation : r/OrganicChemistry. (2024). Reddit. Available at: [Link]

  • Li, X., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2022). LCGC International. Available at: [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015). PubMed. Available at: [Link]

  • US2513534A - Purification of cyclopentanone. (1950). Google Patents.
  • Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. (n.d.). ResearchGate. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Molecular structure of fluorinated cyclopropanones and their enols. (n.d.). ResearchGate. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PubMed Central. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PubMed Central. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023). MDPI. Available at: [Link]

  • Liquid–Liquid Extraction of Cyclopentanone from Aqueous Solution with Methylcyclohexane or Propyl Acetate at Different Temperatures. (n.d.). ResearchGate. Available at: [Link]

  • Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC International. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. Available at: [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography. (2025). Chemistry Stack Exchange. Available at: [Link]

  • Supramolecular Engineering of Alkylated, Fluorinated, and Mixed Amphiphiles. (2022). Refubium - Freie Universität Berlin. Available at: [Link]

  • Chromatographic Science Clarifies Separation Challenges. (2020). BioPharm International. Available at: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). PubMed Central. Available at: [Link]

  • Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. (2018). MDPI. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). EPA. Available at: [Link]

  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. (n.d.). Phenomenex. Available at: [Link]

  • A Selective Separation Mechanism for Mono/divalent Cations and Properties of a Hollow-Fiber Composite Nanofiltration Membrane Having a Positively Charged Surface. (2023). MDPI. Available at: [Link]

  • Separation of Diastereomeric and Enantiomeric Alkyl Nitrates–Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX‐D. (1996). Chemistry – A European Journal. Available at: [Link]

  • Mono- and disubstituted N,N-dialkylcyclopropylamines from dialkylformamides via ligand-exchanged titanium-alkene complexes. (2002). PubMed. Available at: [Link]

Sources

Fluoroalkylation Technical Support Center: Troubleshooting 2,2-Difluoroethyl Triflate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoroalkylation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate the 2,2-difluoroethyl group (–CH₂CF₂H) into their scaffolds. While this moiety is a highly desirable lipophilic hydrogen-bond donor in drug development, its primary alkylating agent—2,2-difluoroethyl triflate (DFET)—is notoriously difficult to work with.

This guide bypasses generic advice to provide a deep mechanistic root-cause analysis of DFET's reactivity, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to rescue failing workflows.

Part 1: Mechanistic Root-Cause Analysis

To troubleshoot DFET, we must first understand the physical organic chemistry governing its behavior. The challenges you observe in the lab stem from three competing pathways:

  • Transition State Destabilization (Sluggish SN2): The strongly electron-withdrawing –CF₂H group exerts a powerful inductive (–I) effect. During an SN2 reaction, the alpha-carbon becomes electron-deficient in the transition state. The adjacent –CF₂H group severely destabilizes this partial positive charge, dramatically raising the activation energy and resulting in sluggish kinetics[1]. SN1 pathways are entirely inaccessible due to the instability of the corresponding primary carbocation.

  • High Beta-Proton Acidity (E2 Elimination): The protons on the beta-carbon (the –CF₂H group) are highly acidic. In the presence of strong or hard bases, beta-elimination rapidly outcompetes substitution, ejecting the triflate leaving group and generating volatile 1,1-difluoroethylene gas[2].

  • Nucleophilic Product Competition (Over-alkylation): Because the initial SN2 reaction is so slow, the newly formed mono-alkylated product (e.g., a secondary amine) is often more nucleophilic than the starting material. It competes for the remaining DFET, leading to complex mixtures of mono- and bis-alkylated products[3].

G DFET 2,2-Difluoroethyl Triflate (Electrophile) SN2 SN2 Pathway (High Activation Energy) DFET->SN2 + Nu: (Slow) Elim E2 β-Elimination (Side Reaction) DFET->Elim + Strong Base Nu Nucleophile (R-NH₂, R-OH, R-SH) Base Strong Base (e.g., NaH) Base->Elim Product Mono-alkylated Product (Target) SN2->Product Low Yield Alkene 1,1-Difluoroethylene (Volatile Gas) Elim->Alkene Loss of HOTf OverAlk Bis-alkylated Product (Over-alkylation) Product->OverAlk + DFET (Excess) HVI (2,2-Difluoroethyl)(aryl)iodonium (Alternative Reagent) LigCoup Ligand Coupling (Fast, Selective) HVI->LigCoup + Nu: LigCoup->Product High Yield, No Over-alkylation

Reaction pathways of 2,2-difluoroethyl triflate vs. hypervalent iodine reagents.

Part 2: Troubleshooting FAQs

Q1: My SN2 reaction with 2,2-difluoroethyl triflate is giving <10% conversion after 24 hours. How can I accelerate it? A: If you are using a weak nucleophile (like a sterically hindered alcohol or an aniline), direct SN2 will likely fail due to the high activation energy barrier[1]. Actionable Solution: First, ensure you are using a highly polar aprotic solvent (e.g., DMF or DMSO) to maximize the desolvation of your nucleophile. If conversion remains poor, abandon the SN2 approach and switch to a hypervalent iodine strategy. Reagents like (2,2-difluoroethyl)(aryl)iodonium triflate bypass the SN2 transition state entirely, transferring the fluoroalkyl group via a highly efficient ligand coupling mechanism[4].

Q2: I added sodium hydride (NaH) to deprotonate my alcohol, but upon adding the triflate, I observed rapid gas evolution and got zero product. What happened? A: You destroyed your electrophile. NaH is a hard, strong base. Instead of acting solely on your alcohol, it abstracted the highly acidic beta-proton of the –CF₂H group on the triflate. This triggered an immediate E2 elimination, ejecting triflic acid and generating 1,1-difluoroethylene—the volatile gas you observed bubbling out of your reaction[2]. Actionable Solution: Switch to a milder, sterically hindered base. Anhydrous Cesium Carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA) provides sufficient basicity to activate most nucleophiles without inducing beta-elimination.

Q3: I am trying to mono-difluoroethylate a primary amine, but LC-MS shows a 1:1 mixture of mono-alkylated and bis-alkylated products. How do I improve selectivity? A: This is a classic over-alkylation issue. Because the initial SN2 attack on DFET is sluggish, the resulting secondary amine (which is often more nucleophilic than the primary amine) builds up and competes for the remaining electrophile[3]. Actionable Solution: If your primary amine is cheap, use a 5-fold stoichiometric excess to statistically favor mono-alkylation. If your amine is valuable (e.g., a late-stage API intermediate), use the hypervalent iodine protocol (Protocol B below). The ligand coupling mechanism is significantly faster and highly selective for mono-alkylation, completely suppressing the bis-alkylated byproduct[5].

Part 3: Quantitative Strategy Comparison

To help you select the correct synthetic route, review the performance metrics of the two primary difluoroethylation strategies below.

ParameterProtocol A: Direct SN2 (with DFET)Protocol B: Hypervalent Iodine Strategy
Reaction Mechanism Sₙ2 Nucleophilic SubstitutionLigand Coupling at Iodine(III) center
Reaction Kinetics Sluggish (16 – 48 hours)Fast (2 – 12 hours)
Primary Amine Selectivity Poor (High bis-alkylation)[3]Excellent (Exclusive mono-alkylation)[5]
Base Compatibility Requires mild, non-nucleophilic basesTolerates standard inorganic bases (Cs₂CO₃)
Typical Yields (Steric Nu:) < 20%60% – 85%[4]

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct SN2 Alkylation

Best for: Unhindered, strong nucleophiles (e.g., primary thiols, unhindered phenols).

Causality Note: We utilize DMF to strip the solvent shell from the nucleophile, increasing its HOMO energy. The reaction is initiated at 0 °C to kinetically disfavor beta-elimination while the nucleophile and base equilibrate.

  • Preparation: Flame-dry a Schlenk flask under an Argon atmosphere.

  • Reagent Loading: Add the nucleophile (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the nucleophile). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 2,2-difluoroethyl triflate (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 16–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The starting DFET exhibits a characteristic triplet around -74 ppm. Successful conversion is validated by the disappearance of this signal and the emergence of a new doublet of triplets (typically between -115 and -125 ppm) corresponding to the mono-alkylated product.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Hypervalent Iodine-Mediated Difluoroethylation

Best for: Challenging nucleophiles (primary amines, hindered secondary alcohols, late-stage functionalization).

Causality Note: This protocol generates (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate in situ. The electron-rich 4-methoxyphenyl ligand stabilizes the highly reactive Iodine(III) species, preventing premature decomposition before the nucleophile can engage in ligand coupling[4].

  • Iodonium Generation: In a dry flask under Argon, dissolve 1,1-difluoro-2-iodoethane (1.0 equiv) and anisole (1.1 equiv) in anhydrous MeCN (0.2 M).

  • Oxidation: Add mCPBA (2.5 equiv) and cool to 0 °C. Add trifluoromethanesulfonic acid (1.2 equiv) dropwise. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: The in situ generation of the iodonium salt is visually confirmed by the complete dissolution of mCPBA. Critical: You must validate the complete consumption of the oxidant via starch-iodide paper before proceeding. Residual mCPBA will oxidatively destroy your nucleophile.

  • Nucleophile Addition: To the same pot, add your challenging nucleophile (1.1 equiv) and Cs₂CO₃ (2.0 equiv).

  • Coupling: Heat the mixture to 50 °C for 12 hours. The elevated temperature drives the reductive elimination step of the ligand coupling mechanism.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition.[Link]

  • Li, X., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[Link]

  • O'Duill Group. (2024). Novel Reagents and Reactions for Catalysis. The O'Duill Group News. [Link]

  • Das, S., et al. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy (Preprint). ChemRxiv.[Link]

Sources

Technical Support Center: Stability and Handling of 2-(2,2-Difluoroethyl)cyclopentan-1-one Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2,2-Difluoroethyl)cyclopentan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block in their synthetic workflows. The unique electronic properties imparted by the difluoroethyl moiety present specific challenges and opportunities, particularly concerning its stability in the presence of basic reagents. This document provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and mechanistic insights to ensure successful and reproducible experimental outcomes.

Section 1: Frequently Asked questions (FAQs)

This section addresses the most common inquiries regarding the behavior of 2-(2,2-Difluoroethyl)cyclopentan-1-one in basic media.

Q1: What is the primary stability concern for 2-(2,2-difluoroethyl)cyclopentan-1-one under basic conditions?

A1: The principal concern is the high propensity for β-elimination of hydrogen fluoride (HF) to form the corresponding α,β-unsaturated ketone, 2-vinylidenecyclopentan-1-one. The two electron-withdrawing fluorine atoms significantly increase the acidity of the β-hydrogens on the ethyl side chain. This facilitates their removal by a base, initiating an elimination cascade. Due to the poor leaving group ability of fluoride, this reaction typically proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2]

Q2: Which protons are the most acidic and therefore most susceptible to deprotonation?

A2: There are three sets of protons that can be removed under basic conditions, with acidity influenced by different electronic effects:

  • α'-Protons (at C5): These are typical α-keto protons with a pKa around 19-20. Their removal leads to the thermodynamic enolate, which is generally more stable.[3]

  • α-Proton (at C2): This single proton is also acidic, and its removal leads to the kinetic enolate. Its acidity is slightly influenced by the inductive effect of the nearby fluorine atoms.

  • β-Protons (on the -CH2CF2H group): The acidity of these protons is significantly enhanced by the strong inductive electron-withdrawing effect of the two geminal fluorine atoms.[1] It is the deprotonation at this position that directly leads to the problematic elimination pathway.

The relative rates of deprotonation will depend heavily on the base's steric bulk and the reaction temperature.

Q3: Can 2-(2,2-difluoroethyl)cyclopentan-1-one undergo a Favorskii rearrangement?

A3: A classical Favorskii rearrangement is highly unlikely. This reaction requires the intramolecular displacement of a halide leaving group (typically Cl, Br, or I) by an enolate.[4][5][6][7] Fluoride is an exceptionally poor leaving group due to the strength of the carbon-fluorine bond, making this pathway kinetically prohibitive under standard basic conditions.[1] The β-elimination pathway is kinetically much more favorable and will almost certainly dominate.

Q4: Besides elimination, what other side reactions should I be aware of?

A4: The primary alternative side reaction is intermolecular aldol condensation . If an enolate is successfully formed at the α or α' position, it can act as a nucleophile and attack the carbonyl group of another molecule of the starting ketone.[8] This leads to the formation of higher molecular weight dimeric adducts, which can complicate purification and reduce the yield of the desired product. This is a common issue for many ketones under basic conditions.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when using 2-(2,2-Difluoroethyl)cyclopentan-1-one in base-mediated reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of starting material; TLC/LC-MS shows a new, less polar spot, possibly with a strong UV chromophore. β-Elimination of HF: The reaction conditions (base strength, temperature, reaction time) are promoting the formation of the conjugated α,β-unsaturated ketone byproduct.1. Lower the Temperature: Conduct the reaction at the lowest possible temperature that allows for the desired transformation (e.g., -78 °C).2. Choose a Milder/Hindered Base: Switch to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to favor deprotonation at the less-hindered α'-position over the β-position. Avoid smaller, stronger bases like NaH or alkoxides if possible.3. Control Stoichiometry: Use the minimum effective amount of base (typically 1.0-1.1 equivalents). Excess base will drive the elimination reaction.
Formation of viscous, high-molecular-weight oils or a complex mixture of products. Aldol Self-Condensation: The generated enolate is reacting with unreacted starting material. This often occurs with weaker bases that establish an equilibrium between the ketone and its enolate (e.g., NaOH, K₂CO₃).[8]1. Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base (e.g., LDA) in a stoichiometric amount to convert all the starting ketone to its enolate before adding the electrophile.[8][9]2. Use an Inverse Addition Protocol: Add the ketone solution slowly to the pre-prepared base solution at low temperature. This ensures that the ketone is always the limiting reagent during enolate formation, preventing it from coming into contact with the generated enolate.3. Maintain Low Temperatures: Keep the reaction at -78 °C during enolate formation and electrophile addition.
Reaction fails to proceed, and only starting material is recovered. Incomplete Deprotonation: The base may be too weak or sterically hindered to deprotonate the desired position effectively at the chosen temperature. Alternatively, reagents or solvents may be wet.1. Verify Base Activity: Titrate the base (e.g., n-BuLi used to make LDA) before use. Ensure the base has not degraded during storage.2. Increase Temperature Carefully: If the reaction is being run at -78 °C, consider allowing it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the electrophile has been added. Monitor carefully for the onset of elimination.3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Water will quench the base and the enolate.
Section 3: Key Reaction Pathways & Mechanistic Insights

Understanding the competing reaction pathways is crucial for designing a successful experiment.

Pathway A: Enolate Formation

Under basic conditions, the initial and desired step is often the formation of an enolate. The regiochemical outcome depends on the reaction conditions.

G sub 2-(2,2-Difluoroethyl)cyclopentan-1-one base1 Base (e.g., LDA, -78°C) sub->base1 Kinetic Control base2 Base (e.g., NaOEt, RT) sub->base2 Thermodynamic Control kinetic Kinetic Enolate (Less Substituted, α') base1->kinetic thermo Thermodynamic Enolate (More Substituted, α) base2->thermo

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Pathway B: The Dominant Decomposition Pathway - E1cB Elimination

This pathway is the most significant threat to the stability of the title compound in the presence of a base.

E1cB E1cB Elimination Mechanism start Start: Substrate + Base (B:) step1 Step 1: Deprotonation (Fast, Reversible) start->step1 carbanion Intermediate: β-Carbanion (Conjugate Base) step1->carbanion Formation of Conjugate Base carbanion->step1 Reprotonation step2 Step 2: Elimination of F⁻ (Slow, Rate-Determining) carbanion->step2 product Product: α,β-Unsaturated Ketone + H-B⁺ + F⁻ step2->product Loss of Leaving Group

Caption: E1cB mechanism for HF elimination.

Section 4: Experimental Protocols

Follow these detailed protocols to assess stability and perform reactions while minimizing degradation.

Protocol 4.1: Standardized Stability Test

This protocol allows for a controlled assessment of the substrate's stability against a chosen base.

  • Preparation: Under a nitrogen or argon atmosphere, add 2-(2,2-difluoroethyl)cyclopentan-1-one (1.0 eq) to anhydrous THF (0.1 M solution) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum.

  • Cooling: Cool the solution to the desired test temperature (e.g., -78 °C, 0 °C, or 25 °C).

  • Base Addition: Add the base (e.g., DBU, 1.1 eq) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at the test temperature. Withdraw small aliquots via syringe at specific time points (e.g., 5 min, 30 min, 1 hr, 4 hr).

  • Quenching & Workup: Immediately quench each aliquot in a vial containing a cold, saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and filter.

  • Analysis: Analyze the crude extract from each time point by TLC and LC-MS to determine the ratio of starting material to the elimination product.

Protocol 4.2: Recommended Procedure for α'-Alkylation

This protocol is optimized to favor the formation of the kinetic enolate and subsequent alkylation while minimizing elimination and self-condensation.

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Enolate Formation (Inverse Addition): In a separate flask, dissolve 2-(2,2-difluoroethyl)cyclopentan-1-one (1.0 eq) in anhydrous THF. Using a syringe pump for slow, controlled addition, add this solution to the LDA solution at -78 °C over 30-60 minutes. Stir the resulting enolate solution for an additional hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Warming & Quenching: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Section 5: Data Summary
Table 1: Comparison of Common Bases and Expected Outcomes
BaseTypeTypical ConditionsPrimary Expected Outcome/Side ReactionRecommendation
LDA / LiHMDS Strong, non-nucleophilic, hinderedAnhydrous THF, -78 °CFavors kinetic (α') enolate formation. Low risk of elimination if temperature is controlled.Highly Recommended for controlled reactions.
NaH Strong, non-nucleophilic, non-hinderedAnhydrous THF or DMF, 0 °C to RTCan be poorly soluble and lead to uncontrolled exotherms. High risk of β-elimination.Use with extreme caution; not recommended.
t-BuOK Strong, nucleophilic, hinderedt-BuOH or THF, 0 °C to RTHigh risk of β-elimination due to higher temperatures and base strength.Not recommended unless elimination is desired.
DBU / DBN Non-nucleophilic, organic baseCH₂Cl₂, MeCN, RTPrimarily acts as a catalyst for elimination.Useful for intentionally synthesizing the elimination product.
K₂CO₃ / Cs₂CO₃ Weak, inorganic baseAcetone, MeCN, RefluxGenerally too weak for efficient deprotonation. High temperatures will promote elimination.Not suitable for controlled enolate formation.
Section 6: References
  • Krow, G. R. (1993). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 43, 251–760. [Link][10]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Retrieved from [Link][5]

  • Wikipedia contributors. (2023). Favorskii rearrangement. Wikipedia. Retrieved from [Link][6]

  • Hussain, K. (2015). Favorskii rearrangement----Sir Khalid (Organic). SlideShare. Retrieved from [Link][7]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. SIUE. Retrieved from [Link][1]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, M. A. (2014). Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. New Journal of Chemistry, 38(10), 4939-4946. [Link][3]

  • Dalal Institute. (n.d.). Elimination Reactions. Dalal Institute. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. Retrieved from [Link][9]

  • KPU Pressbooks. (n.d.). Chapter 8: Elimination Reactions. Organic Chemistry I. Retrieved from [Link][11]

Sources

Solvents for nucleophilic substitution with fluorinated electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Substitution with Fluorinated Electrophiles . This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale substitution reactions involving fluorinated substrates.

Fluorine’s unique properties—extreme electronegativity, high C–F bond dissociation energy (~115 kcal/mol), and strong stereoelectronic effects—dictate that standard substitution protocols often fail. Success requires precise manipulation of the solvent environment to either stabilize transition states, activate recalcitrant bonds, or leave nucleophiles "naked" and highly reactive.

System Architecture: Solvent Selection Workflow

The following decision matrix illustrates the logical progression for selecting a solvent system based on the specific role of the fluorine atom in your electrophile.

SolventWorkflow Start Fluorinated Electrophile Type Identify Reaction Pathway Start->Type Ar Fluoroarene (SNAr) Fluorine as Leaving Group Type->Ar Alk Fluoroalkyl (SN2/SN1) Aliphatic Substitution Type->Alk Poly Substrate Type? Ar->Poly LG Role of Fluorine? Alk->LG Mono Mono-substitution: MeCN + K3PO4 Poly->Mono Polyfluoroarene (Selective) Multi Multi-substitution: DMF + K2CO3 Poly->Multi Polyfluoroarene (Exhaustive) Green Standard SNAr: DMF/DMSO or Cyrene (LAG) Poly->Green Monofluoroarene HBond Fluorine as Leaving Group: Water/HFIP Cosolvent LG->HBond Leaving Group BetaF Beta-Fluorinated Electrophile (e.g., CF3CH2-OTs) LG->BetaF Spectator (Beta-position) Harsh Harsh Conditions Required: DMF @ 160°C BetaF->Harsh

Logical workflow for selecting solvents in nucleophilic substitution with fluorinated electrophiles.

Troubleshooting Guides & FAQs

Module A: Nucleophilic Aromatic Substitution (SNAr) of Fluoroarenes

In SNAr, fluorine is an exceptional leaving group. The rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Fluorine's high electronegativity drastically increases the electrophilicity of the ipso-carbon, accelerating this step.

Q: Why is my SNAr reaction with a fluoroarene sluggish in protic solvents like ethanol? A: Protic solvents (ethanol, methanol, water) act as hydrogen-bond donors. They form a solvation "cage" around the anionic nucleophile, significantly reducing its nucleophilicity and raising the activation energy required for the attack. To resolve this, switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile (MeCN). These solvents solvate the cationic counter-ion but leave the anionic nucleophile "naked" and highly reactive . Note: If using methanol is unavoidable, kinetic modeling shows that operating under strictly proton-free conditions (e.g., using NaH in toluene/methanol mixtures) prevents hydrogen-bond network interference and improves regioselectivity.

Q: How can I control regioselectivity when functionalizing polyfluoroarenes? A: Regioselectivity in polyfluoroarenes is highly dependent on the solvent's dielectric constant and the solubility of the base. If you require mono-substitution, use a moderately polar solvent like MeCN combined with a mild base like K3PO4. If you require multi-substitution, switch to a highly polar solvent like DMF with K2CO3, which fully dissolves the base and drives exhaustive substitution .

Q: Are there greener alternatives to toxic dipolar aprotic solvents (DMF/DMSO) for SNAr? A: Yes. Mechanochemical Liquid Assisted Grinding (LAG) is a highly effective alternative. Using bio-based solvents like Cyrene or even water as a LAG agent in a planetary ball mill provides superior mass transfer compared to batch reactors. This circumvents the need for bulk dipolar aprotic solvents and eliminates toxic aqueous waste streams during workup .

Module B: Aliphatic Substitution (SN2) with Fluoroalkyls

Aliphatic C–F bonds are notoriously inert due to their high bond dissociation energy. Furthermore, adjacent fluorine atoms (e.g., CF3 groups) exert powerful stereoelectronic effects that disrupt standard SN2 trajectories.

Q: Why are beta-fluorinated electrophiles (e.g., trifluoroethyl sulfonates) completely unreactive under standard SN2 conditions? A: The robust electron-withdrawing nature of the –CF3 group severely destabilizes the electron-rich SN2 transition state. Because the incoming nucleophile and the leaving group both carry partial negative charges in the transition state, the inductive pull of the beta-fluorines creates massive electrostatic repulsion. Overcoming this requires highly polar aprotic solvents (DMF) and extreme thermal activation (e.g., 160 °C) .

Q: Can I use hydrogen-bonding solvents to activate alkyl fluorides for substitution? A: Yes. While protic solvents hinder SNAr, they are uniquely beneficial for aliphatic C–F bond cleavage. Hydrogen-bond donor (HBD) solvents like water or hexafluoroisopropanol (HFIP) coordinate strongly with the departing fluoride ion (F···H2O interaction). This coordination stabilizes the transition structure and diminishes C–F bond elongation, effectively lowering the activation barrier for the nucleophilic attack .

Quantitative Data: Solvent Selection Matrix

Solvent SystemTypeDielectric Constant (ε)H-Bond Donor (α)Primary ApplicationMechanistic Effect
DMF / DMSO Polar Aprotic36.7 / 46.70.00Standard SNAr; Harsh SN2Solvates cations; leaves nucleophiles naked. High boiling point allows for thermal activation of recalcitrant β-fluorinated electrophiles.
Acetonitrile (MeCN) Polar Aprotic37.50.19Selective SNArModerates reactivity to prevent over-substitution in polyfluoroarenes.
Water / HFIP Polar Protic80.1 / 16.71.17 / 1.96Alkyl Fluoride SN2Activates the inert C–F bond via strong hydrogen bonding to the departing fluoride ion.
Cyrene Bio-based Aprotic37.30.00Green SNAr (LAG)Replaces DMF in mechanochemical setups; provides excellent mass transfer without toxic waste.

Validated Experimental Protocols

Protocol 1: Regioselective Mono-SNAr of Polyfluoroarenes

Causality Focus: Utilizing MeCN and K3PO4 restricts the solubility of the base and moderates the nucleophilicity, preventing the second substitution event.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the polyfluoroarene (1.0 equiv) and the nucleophile (e.g., an amine or phenothiazine derivative, 1.05 equiv).

  • Solvent Addition: Inject anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Base Addition: Add finely powdered, anhydrous K3PO4 (2.0 equiv).

  • Thermal Activation: Stir the suspension at 60 °C for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, filter through a celite plug, and analyze via 19F NMR. You should observe the disappearance of the para-fluorine signal and a shift in the remaining fluorine signals. If multiple new sets of signals appear, lower the temperature to 40 °C.

  • Workup: Quench with water, extract with EtOAc, and wash with brine to remove phosphate salts. Dry over Na2SO4 and concentrate.

Protocol 2: H-Bond Activated SN2 Cleavage of Alkyl Fluorides

Causality Focus: Using a water cosolvent provides the necessary hydrogen-bond donation to stabilize the departing fluoride ion without completely quenching the incoming nucleophile.

  • Preparation: In a sealed pressure tube, add the activated alkyl fluoride (1.0 equiv) and the nucleophile (e.g., morpholine, 3.0 equiv).

  • Solvent Mixture: Add a solvent mixture of tert-amyl alcohol and Water (typically 9:1 v/v) to achieve a 0.2 M concentration. Causality: The bulk alcohol provides organic solubility, while the water specifically coordinates the transition state.

  • Thermal Activation: Seal the tube and heat to 70 °C for 4–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO4) or GC-MS. The reaction is self-validating if the pH of the solution drops slightly as HF is liberated (buffered by the excess amine nucleophile).

  • Workup: Partition the mixture between Dichloromethane (DCM) and saturated aqueous NaHCO3 to neutralize any generated HF. Extract the aqueous layer twice with DCM, dry the combined organics, and purify via silica gel chromatography.

References

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations Organic Process Research & Development (ACS) URL:[Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives Preprints.org URL:[Link]

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG RSC Sustainability / Green Chemistry URL: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates PMC - National Institutes of Health (NIH) URL:[Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding Journal of the American Chemical Society (via ResearchGate) URL:[Link]

Technical Support Center: A Researcher's Guide to Handling Volatile Fluorinated Ketone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with volatile fluorinated ketone intermediates. This guide is designed to provide practical, in-depth technical assistance and field-proven insights to navigate the unique challenges presented by these reactive and often elusive compounds. Our goal is to empower you with the knowledge to handle these intermediates safely, troubleshoot common experimental issues, and ultimately, achieve your synthetic objectives with confidence.

Introduction: The Double-Edged Sword of Volatile Fluorinated Ketones

Volatile fluorinated ketones are powerful synthetic intermediates, prized for their ability to introduce fluorine atoms into complex molecules, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, their utility is matched by their challenging physical and chemical characteristics. High volatility, inherent instability, and unique reactivity patterns can lead to a host of experimental difficulties, from low yields and product loss to complex purification and analytical hurdles.

This guide is structured to address these challenges head-on, providing a blend of theoretical understanding and practical, actionable advice. We will delve into the causality behind common experimental pitfalls and offer robust protocols and troubleshooting strategies to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers, directly addressing specific problems you may encounter during your experiments.

Reaction & Synthesis

Q1: My α-fluorination reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in α-fluorination reactions often stems from a few key factors. The reaction typically proceeds through an electrophilic attack of the fluorinating agent on the enol or enolate form of the ketone.[1] Therefore, inefficient enolization is a primary suspect.

  • Reagent Quality: Fluorinating agents, especially those like DAST and Deoxo-Fluor, can degrade over time if not stored under strictly anhydrous conditions.[2] Always consider using a fresh bottle of the reagent if you suspect degradation.

  • Insufficient Reagent: Sterically hindered ketones may require a larger excess of the fluorinating agent to achieve complete conversion.[2] A stepwise increase in the equivalents of the fluorinating agent can be beneficial.

  • Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.[2] Conversely, for some electrophilic fluorinations, lower temperatures can improve selectivity and prevent side reactions.[1] A careful optimization of the reaction temperature is often necessary.

  • Solvent Choice: The solvent must be anhydrous and compatible with your chosen fluorinating agent.[2] For instance, Selectfluor® can react exothermically with DMF.[2] Acetonitrile is a common and often effective solvent for fluorinations with Selectfluor®.[1]

  • Catalysis: The addition of a catalytic amount of a protic or Lewis acid can sometimes promote enolization and accelerate the reaction.[1]

Q2: I'm observing the formation of a difluorinated byproduct in my monofluorination reaction. How can I improve the selectivity?

A2: The formation of difluorinated byproducts is a common challenge, especially when the enol form of the ketone is readily generated.[1] The α-hydrogens of halogenated ketones are generally more acidic than their non-halogenated counterparts, which can promote further enolization and subsequent halogenation.[3]

Here are several strategies to enhance monofluorination selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[1] In some cases, using slightly less than one equivalent (e.g., 0.95 eq) can help avoid over-fluorination.[4]

  • Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further fluorination.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve the selectivity for the monofluorinated product.[1]

  • Controlled Addition: Add the fluorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second fluorination event.[1]

Q3: My reaction with an α-fluoroketone is sluggish compared to its chloro- or bromo-analogs. Is this expected?

A3: This is an interesting and somewhat counterintuitive observation that has been documented. While one might expect the high electronegativity of fluorine to activate the carbonyl group towards nucleophilic addition, studies have shown that α-fluoroketones can be less reactive than their α-chloro and α-bromo counterparts in reactions like borohydride reduction.[5][6] This is thought to be due to conformational effects where the reactive conformation, with the C-F bond orthogonal to the carbonyl group for optimal orbital overlap, is disfavored for fluoroketones.[5][6] Therefore, a slower reaction rate with α-fluoroketones compared to other α-haloketones is not entirely unexpected.

Work-up & Purification

Q4: I'm losing a significant amount of my volatile fluorinated ketone during solvent removal on the rotary evaporator. How can I prevent this?

A4: This is a classic challenge when working with volatile compounds. Aggressive solvent removal under high vacuum is a common culprit for product loss.

  • Reduce the Vacuum: The most straightforward approach is to reduce the vacuum strength on your rotary evaporator as much as possible.[7]

  • Alternative Solvent Removal: If your compound is still ending up in the solvent trap, consider alternative methods like using a Kugelrohr distillation apparatus or performing a simple distillation at atmospheric pressure to remove the solvent.[7]

  • Careful Solvent Choice: When planning your synthesis, consider using a lower-boiling point solvent for your final extraction step, which can be removed under milder conditions.

Q5: How can I effectively purify a volatile fluorinated ketone using column chromatography without significant product loss?

A5: Purifying volatile compounds by column chromatography requires careful consideration of your solvent system and technique.

  • Solvent System Selection: Choose a solvent system with a lower-boiling point eluent. For example, substituting pentane for hexanes can be beneficial.[7] Try to avoid higher-boiling point solvents like ethyl acetate if possible.

  • Cooling the Column: Running the column at a lower temperature by using a jacketed column with a cooling circulator can help reduce the volatility of your compound.

  • Flash Chromatography: Utilize flash chromatography with a slightly higher flow rate to minimize the time your compound spends on the column.

Storage & Handling

Q6: What are the best practices for storing volatile fluorinated ketone intermediates to ensure their stability?

A6: Proper storage is critical to prevent degradation and maintain the integrity of your volatile fluorinated ketone intermediates.

  • Low Temperature: Store these compounds at low temperatures, such as in a refrigerator (2 °C to 8 °C) or a freezer (below 0 °C), to minimize evaporation.[8] Be sure to check the freezing point of your compound to avoid solidification if that is undesirable.[8]

  • Inert Atmosphere: Some fluorinated intermediates can be sensitive to air and moisture.[9] Storing them under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and hydrolysis.[9]

  • Light Protection: Fluorinated compounds can be photosensitive.[9] Store them in amber glass vials or other opaque containers to protect them from light.[8][9]

  • Sealed Containers: Use tightly sealed containers to prevent evaporation.[8] Screw-cap vials with PTFE septa are a good option.[8]

Frequently Asked Questions (FAQs)

Q: Are there any specific safety precautions I should take when handling volatile fluorinated ketones?

A: Yes, safety is paramount. Always handle these compounds in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be suitable for all ketones; consider butyl or fluoroelastomer gloves), safety goggles, and a lab coat.[10] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[2] Be aware that some fluorinating agents can react violently with water and certain organic solvents.[4]

Q: My NMR spectrum of the crude reaction mixture looks complex. What are some common side reactions to be aware of?

A: Besides over-fluorination, other side reactions can occur. Elimination reactions can be a problem, especially with sterically hindered substrates, leading to the formation of α,β-unsaturated ketones.[4] Some fluorinated ketones are also known to form hydrates in the presence of water, which can complicate spectral interpretation.[11][12]

Q: How can I confirm the presence and purity of my volatile fluorinated ketone?

A: Due to their volatility, standard analytical techniques may require some adjustments. For Gas Chromatography-Mass Spectrometry (GC-MS), a cool-on-column injection or a splitless injection with a low inlet temperature can help prevent analyte loss. For Nuclear Magnetic Resonance (NMR) spectroscopy, using a chilled sample and acquiring the spectrum promptly can be beneficial. ¹⁹F NMR is a particularly powerful tool for identifying and quantifying fluorinated products.[13]

Q: Can I use a standard glass reaction vessel for my fluorination reaction?

A: While standard glassware is often acceptable, be aware that some fluorinating agents or byproducts, such as hydrogen fluoride (HF), can etch glass.[14] If you are using reagents that can generate HF, it is advisable to use plasticware (e.g., polyethylene or Teflon) or to ensure your glassware is thoroughly dry and the reaction is performed under strictly anhydrous conditions to minimize HF formation.

Experimental Protocols

General Protocol for α-Fluorination of a Ketone using Selectfluor®

This protocol provides a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).[1]

  • Reagent Addition: Add Selectfluor® (1.1 eq.) to the stirred solution at room temperature. For less reactive substrates, the reaction may require heating.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, taking care to minimize the loss of the volatile product.[1] Purify the crude product by column chromatography on silica gel.[1]

Diagrams

G cluster_troubleshooting Troubleshooting Low Yield in α-Fluorination Start Start Check Reagent Quality Check Reagent Quality Start->Check Reagent Quality Optimize Temperature Optimize Temperature Check Reagent Quality->Optimize Temperature OK Use Fresh Reagent Use Fresh Reagent Check Reagent Quality->Use Fresh Reagent Degraded Systematic Temp. Screen Systematic Temp. Screen Optimize Temperature->Systematic Temp. Screen No Improvement End End Optimize Temperature->End Improved Adjust Stoichiometry Adjust Stoichiometry Increase Equivalents Increase Equivalents Adjust Stoichiometry->Increase Equivalents No Improvement Adjust Stoichiometry->End Improved Consider Solvent Consider Solvent Test Alternative Solvents Test Alternative Solvents Consider Solvent->Test Alternative Solvents No Improvement Consider Solvent->End Improved Use Fresh Reagent->Optimize Temperature Systematic Temp. Screen->Adjust Stoichiometry Increase Equivalents->Consider Solvent Test Alternative Solvents->End

Caption: A logical workflow for troubleshooting low yields in α-fluorination reactions.

References

  • Benchchem.
  • Benchchem.
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017).
  • Conformational preferences of α-fluoroketones may influence their reactivity - PMC. (2017).
  • OrgoSolver.
  • On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Alfa Chemistry.
  • Chemistry LibreTexts. 22.
  • SciSpace.
  • Synthesis and Reactivity of Fluorin
  • Google Patents.
  • Benchchem.
  • ChemRxiv. Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters.
  • University of Rochester, Department of Chemistry.
  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022).
  • PubMed.
  • Benchchem. Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
  • Google Patents.
  • The Proper Storage and Handling of Vol
  • SciSpace.
  • PMC. Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. (2025).
  • How to store fluorinated pharmaceutical intermedi
  • ResearchGate. Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions | Request PDF. (2025).
  • PubMed. An improved method for the analysis of volatile polyfluorinated alkyl substances in environmental air samples. (2007).
  • IEDU. Instructions and Guidelines for Chemical Storage and Handling.
  • Guidance on Safe Storage of Chemicals in Labor
  • SCS Engineers. Volatile Fluorinated Compounds: Risks & Solutions. (2024).
  • Sigma-Aldrich.
  • DT-Shop.
  • Sigma-Aldrich.
  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. (2024).
  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015).
  • Fisher Scientific.
  • AccuStandard.
  • ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021).
  • Nouryon. Safety services.
  • Working with Hysrofluoric Acid Guideline Page 1 of 6 1 Introduction This document is an addendum to “HSE-RST-Chem001G_working - KAUST Health & Safety.
  • Hydrofluoric Acid - Safe Oper

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2,2-Difluoroethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, are of growing interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(2,2-Difluoroethyl)cyclopentan-1-one, a compound representative of fluorinated ketones. We will delve into the predicted spectral features, offering a robust framework for the characterization of this and similar molecules. Furthermore, we will compare the insights derived from NMR with those from alternative analytical techniques, providing a holistic perspective on its characterization.

The Power of Multinuclear NMR in Fluorinated Compound Analysis

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For organofluorine compounds, the synergy between ¹H and ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, rendering it highly sensitive for NMR detection.[1] Its large chemical shift dispersion makes ¹⁹F NMR extremely sensitive to the local electronic environment, providing a sensitive probe for structural and conformational analysis.[2][3]

This guide will provide a predictive analysis of the ¹H and ¹⁹F NMR spectra of 2-(2,2-Difluoroethyl)cyclopentan-1-one, based on established principles of chemical shifts and spin-spin coupling.

Predicted ¹H and ¹⁹F NMR Spectral Analysis of 2-(2,2-Difluoroethyl)cyclopentan-1-one

The structure of 2-(2,2-Difluoroethyl)cyclopentan-1-one, with protons labeled for assignment, is presented below.

Caption: Molecular structure of 2-(2,2-Difluoroethyl)cyclopentan-1-one with proton labeling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(2,2-Difluoroethyl)cyclopentan-1-one is expected to be complex due to the number of chemically non-equivalent protons and the presence of both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Chemical Shift Predictions:

    • Hj (CHF₂): This proton, directly attached to the carbon bearing two fluorine atoms, is expected to resonate significantly downfield due to the strong electron-withdrawing effect of the fluorines. A chemical shift in the range of δ 5.5 - 6.5 ppm is anticipated. This signal will appear as a triplet of triplets due to coupling to the adjacent CH₂ group (Hh, Hi) and the two equivalent fluorine atoms.

    • Ha (CH at C2): This methine proton, alpha to the carbonyl group and adjacent to the difluoroethyl side chain, will be deshielded. Its chemical shift is predicted to be around δ 2.2 - 2.6 ppm .

    • Hh, Hi (CH₂ at C6): These diastereotopic protons of the ethyl side chain are adjacent to the chiral center at C2 and the CHF₂ group. They are expected to resonate in the region of δ 1.8 - 2.2 ppm .

    • Protons of the cyclopentanone ring (Hb, Hc, Hd, He, Hf, Hg): These protons will have chemical shifts in the range of δ 1.5 - 2.5 ppm . The protons on C5 (Hf, Hg), being alpha to the carbonyl, will likely be at the downfield end of this range, around δ 2.1-2.5 ppm . The protons on C3 and C4 will be further upfield. Due to the rigidity of the ring and the presence of a substituent, all methylene protons on the ring are expected to be diastereotopic and thus chemically non-equivalent.

  • Predicted Multiplicities and Coupling Constants:

    • Hj (CHF₂): This proton will be split by the two adjacent protons (Hh, Hi) into a triplet (³JHH ≈ 7-10 Hz) and by the two geminal fluorine atoms into another triplet (²JHF ≈ 50-60 Hz). The overall appearance will be a triplet of triplets .

    • Hh, Hi (CH₂ at C6): These protons will be split by the adjacent methine proton (Ha) into a doublet, by the CHF₂ proton (Hj) into another doublet, and will also show geminal coupling to each other. This will result in a complex multiplet for each proton.

    • Ha (CH at C2): This proton will be coupled to the protons on the adjacent C3 and C6 carbons, resulting in a multiplet .

    • Ring Protons (Hb-Hg): These will all show complex splitting patterns due to geminal and vicinal couplings with their neighbors, appearing as multiplets .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler than the ¹H spectrum.

  • Chemical Shift Prediction:

    • The two fluorine atoms of the CHF₂ group are chemically equivalent. Their chemical shift is expected to be in the range of δ -110 to -130 ppm (relative to CFCl₃).[4]

  • Predicted Multiplicity and Coupling Constants:

    • The ¹⁹F signal will be split by the geminal proton (Hj) into a doublet (²JFH ≈ 50-60 Hz) and by the two vicinal protons (Hh, Hi) into a triplet (³JFH ≈ 15-25 Hz). This will result in a doublet of triplets .

Summary of Predicted NMR Data

NucleusAssigned Protons/FluorinesPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HHj (CHF₂)5.5 - 6.5Triplet of Triplets²JHF ≈ 50-60, ³JHH ≈ 7-10
¹HHa (CH at C2)2.2 - 2.6Multiplet-
¹HHf, Hg (CH₂ at C5)2.1 - 2.5Multiplet-
¹HHh, Hi (CH₂ at C6)1.8 - 2.2Multiplet-
¹HHb, Hc, Hd, He (Ring CH₂)1.5 - 2.1Multiplets-
¹⁹FCHF₂-110 to -130Doublet of Triplets²JFH ≈ 50-60, ³JFH ≈ 15-25

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹⁹F NMR spectra for a compound like 2-(2,2-Difluoroethyl)cyclopentan-1-one, the following protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS for ¹H) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹⁹F NMR spectrum acq3->acq4 acq5 Acquire 2D NMR spectra (COSY, HSQC, HMBC) if needed acq4->acq5 proc1 Apply Fourier transform proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts proc3->proc4 proc5 Integrate signals proc4->proc5 proc6 Analyze multiplicities and coupling constants proc5->proc6

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(2,2-Difluoroethyl)cyclopentan-1-one.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ 0.00 ppm), though it is often referenced externally or relative to another known fluorine-containing compound.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire a standard one-dimensional spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • For ¹⁹F NMR, switch the probe to the fluorine channel and acquire a one-dimensional spectrum. Note that ¹⁹F NMR often requires a wider spectral width than ¹H NMR.[2]

    • For unambiguous assignment, especially with complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate integration and peak picking.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals to determine the relative number of protons or fluorines in each environment.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the atoms.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments. This confirms the molecular weight and can suggest the presence of certain functional groups through fragmentation patterns.MS provides molecular formula information, while NMR reveals the precise atomic connectivity and stereochemistry. MS is generally more sensitive than NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For 2-(2,2-Difluoroethyl)cyclopentan-1-one, a strong absorption for the C=O stretch (around 1740 cm⁻¹) and C-F stretches (around 1100-1300 cm⁻¹) would be expected.FTIR is excellent for identifying functional groups, but it does not provide the detailed structural framework that NMR does. It is a faster and often simpler technique to implement.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides their mass spectra. This is useful for assessing purity and identifying components in a mixture.GC-MS is a powerful tool for separation and identification, but it does not provide the detailed structural information of NMR for a pure compound.

In essence, while techniques like MS and FTIR can confirm the presence of the expected molecular ion and functional groups, only NMR can provide the detailed map of the molecule's structure, including the connectivity of all atoms and their spatial relationships.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an exceptionally detailed and unambiguous characterization of fluorinated molecules such as 2-(2,2-Difluoroethyl)cyclopentan-1-one. By predicting the chemical shifts, multiplicities, and coupling constants, researchers can anticipate the spectral features and confidently interpret experimental data. While other analytical techniques offer valuable complementary information, NMR remains the cornerstone for the definitive structural elucidation of complex organic molecules in solution, a critical step in modern chemical research and drug development.

References

  • Abraham, R. J., & Edgar, M. (Year). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(10), 1673.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Jackson, J. A., & Atta-ur-Rahman. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 51(8), 446-452.
  • J-coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kaplan, F. (n.d.). V J-Coupling. Retrieved from [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Krivdin, L. B. (2019). Computational 19F NMR spectroscopy: A state-of-the-art review. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 30-81.
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • Williamson, K. L., & Mosher, H. S. (1966). Conformation of cyclic compounds. XXX. The nuclear magnetic resonance spectra of substituted cyclohexanes. Journal of the American Chemical Society, 88(18), 4242-4249.
  • Wawer, I. (2001). NMR spectroscopy in drug analysis. Acta Poloniae Pharmaceutica, 58(5), 335-343.
  • Wenzel, T. J. (2007). NMR Spectroscopy: A Practical Approach. Oxford University Press.
  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
  • Zukerman-Schpector, J., & Tiekink, E. R. (2014). The Importance of Pi-Interactions in Crystal Engineering. John Wiley & Sons.
  • Zweig, A. M., & Loeppky, R. N. (1964). The Nuclear Magnetic Resonance Spectra of Some Fluorinated Cyclohexanes. Journal of the American Chemical Society, 86(20), 4324-4328.

Sources

Mass Spectrometry Fragmentation of Fluorinated Cyclopentanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated cyclopentanones versus their non-fluorinated analogs. It is designed for researchers optimizing metabolic stability or characterizing fluorinated intermediates in drug synthesis.

Executive Summary

Fluorination of cyclopentanone rings is a critical strategy in medicinal chemistry to block metabolic oxidation (P450 metabolism) and modulate lipophilicity. However, the introduction of fluorine atoms drastically alters the fragmentation landscape in Electron Ionization (EI) mass spectrometry.

While non-fluorinated cyclopentanones fragment primarily via ring-opening


-cleavage and subsequent CO elimination, fluorinated analogs exhibit a competing, often dominant, HF elimination  pathway. Understanding these divergent mechanisms is essential for the structural confirmation of fluorinated drug intermediates.
Comparative Analysis: System H vs. System F

We compare the fragmentation of Cyclopentanone (System H) with 2-Fluorocyclopentanone (System F) .

2.1 Physicochemical & MS Profile
FeatureSystem H: Cyclopentanone System F: 2-Fluorocyclopentanone
Molecular Weight 84 Da102 Da
Dominant Effect Ring strain release via

-cleavage.
Inductive destabilization & HF elimination.
Base Peak (Typical)

55 (

or

)

55 (Loss of HF + CO) or

82 (M-HF)
Molecular Ion (

)
Distinct (

84).
Weak/Absent (Rapid loss of HF).
Key Neutral Losses 28 Da (CO), 28 Da (Ethylene).20 Da (HF), 28 Da (CO).
2.2 Mechanistic Divergence

System H (Standard Pathway):

  • Ionization: Removal of a lone-pair electron from Oxygen.

  • 
    -Cleavage:  Homolytic fission of the C1-C2 bond opens the ring.
    
  • Secondary Elimination: The distonic radical cation ejects CO (

    
     56) or Ethylene (
    
    
    
    56
    
    
    42).

System F (Fluorine-Driven Pathway):

  • Bond Weakening: The high electronegativity of fluorine weakens the adjacent C1-C2

    
    -bond (anomeric effect), accelerating ring opening.
    
  • HF Elimination: Unlike alkyl protons, the

    
    -fluorine is a good leaving group in high-energy radical cations. The elimination of neutral HF (20 Da) is thermodynamically driven by the formation of a conjugated enone system.
    
  • Diagnostic Shift: The "Fluorine Effect" is often observed as a "silent" mass shift where the expected molecular ion is replaced by

    
    .
    
Experimental Protocols

To replicate these fragmentation patterns for structural validation, use the following standardized EI-MS workflow.

Protocol: Structural Confirmation via EI-MS

Objective: Confirm the position of fluorine substitution (2- vs 3-position) based on fragmentation abundance.

Reagents & Equipment:

  • Instrument: GC-MS (Single Quadrupole or TOF).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Solvent: Dichloromethane or Methanol (HPLC Grade).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of the fluorinated ketone in 1 mL of solvent.

    • Dilute to 10 ppm to prevent detector saturation (which masks isotope patterns).

  • GC Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Acquisition:

    • Scan Range:

      
       35 – 200.
      
    • Solvent Delay: 3.0 min (crucial to avoid filament damage).

  • Data Analysis (Validation Criteria):

    • Criterion A: Check for

      
       102 (Molecular Ion).[1] If absent, look for 
      
      
      
      82.
    • Criterion B: Calculate the ratio of

      
      . A ratio > 5 indicates labile fluorine (likely 
      
      
      
      -position).
    • Criterion C: Verify

      
       55 presence (indicates intact 5-membered ring skeleton prior to fragmentation).
      
Data Synthesis: Diagnostic Ion Table

Use this table to interpret spectra of unknown fluorinated cyclopentanones.

m/z Value Ion Identity Origin / Mechanism Relative Abundance (Est.)
102

Molecular Ion. Often weak due to instability.< 10%
82

[M - HF]. Driven by formation of cyclopentenone radical cation.High (40-80%)
74

[M - CO]. Ring contraction after

-cleavage.
Medium (20-40%)
55

Base Peak Skeleton. Formed by sequential loss of HF and Ethylene.Base (100%)
54

[M - CO - HF]. Combined loss of carbonyl and fluorine.Medium (15-30%)
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways. Note how the Fluorine-Facilitated


-Cleavage  (Red Path) dominates over the standard alkyl fragmentation.

Fragmentation M_Ion Molecular Ion (m/z 102) [C5H7FO]+. RingOpen Distonic Radical Cation (Ring Open) M_Ion->RingOpen Fast α-Cleavage (Weakened C1-C2) M_HF [M - HF]+. (m/z 82) Cyclopentenone-like RingOpen->M_HF - HF (20 Da) Thermodynamically Favored M_CO [M - CO]+. (m/z 74) Fluorobutenyl Radical RingOpen->M_CO - CO (28 Da) Final_55 Base Peak (m/z 55) [C3H3O]+ M_HF->Final_55 - C2H3• (Ethylene Radical) M_CO_HF [M - CO - HF] (m/z 54) Butadiene Radical M_CO->M_CO_HF - HF

Caption: Fragmentation workflow of 2-fluorocyclopentanone. The Red path (HF elimination) is the kinetically favored route due to the lability of the


-C-F bond.
References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclopentanone. NIST Chemistry WebBook. Available at: [Link]

  • Tajima, S., et al. (1993).[2] Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[2] Organic Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Technical Guide: Comparative Profiling of 2,2-Difluoroethyl (DFE) vs. 2,2,2-Trifluoroethyl (TFE) Groups in Medicinal Chemistry

[1][2]

Executive Summary: The "Donor vs. Inert" Distinction

In the optimization of lead compounds, the transition from a 2,2-difluoroethyl (DFE) group to a 2,2,2-trifluoroethyl (TFE) group is often treated as a simple "fluorine scan" to modulate lipophilicity.[1] However, this substitution represents a fundamental functional shift.[1]

  • The DFE Group (

    
    ):  Acts as a "Lipophilic Hydroxyl" . The terminal proton is sufficiently polarized by the geminal fluorines to act as a weak hydrogen bond donor (HBD), while the group remains overall lipophilic.
    
  • The TFE Group (

    
    ):  Acts as a "Metabolic Shield" . It is a bulky, electron-withdrawing, non-H-bond-donating moiety that primarily modulates pKa and blocks metabolic soft spots.[2][1]
    

This guide details the physicochemical divergences between these two bioisosteres to support rational decision-making in hit-to-lead optimization.

Physicochemical Profiling

The addition of a third fluorine atom drastically alters the electronic landscape of the ethyl group.

Comparative Data Table
Property2,2-Difluoroethyl (DFE)2,2,2-Trifluoroethyl (TFE)Impact
Structure


TFE has slightly larger Van der Waals volume.[2][1]
H-Bond Character Weak Donor (

-hole on H)
Weak Acceptor (F lone pairs)Critical Differentiator
Amine pKa (approx)*~7.1 - 7.5~5.7TFE reduces basicity by ~1.5 log units.[2][1]
Lipophilicity (

LogP)
Moderate IncreaseHigh IncreaseTFE is significantly more lipophilic.[2][1]
Metabolic Risk Low (Oxidative defluorination possible)Negligible (Chemically inert)TFE is preferred for metabolic stability.[1]
C-F Bond Energy ~116 kcal/mol~116 kcal/molBoth are chemically robust.[2][1]

*Values based on corresponding ethylamines (2,2-difluoroethylamine vs. 2,2,2-trifluoroethylamine).

Electronic & Basicity Modulation

The TFE group exerts a stronger electron-withdrawing inductive effect (-I) than the DFE group.

  • Application: If a basic center (e.g., piperidine nitrogen) causes hERG liability or low permeability, swapping DFE for TFE can drop the pKa below physiological pH (7.4), increasing the fraction of neutral species and improving membrane permeability.

Visualizing the Property Shift

PropertyShiftcluster_propertiesFunctional ImpactEthylEthyl Group(-CH2CH3)DFE2,2-Difluoroethyl(-CH2CF2H)'The Hybrid'Ethyl->DFE+2 F AtomsPolarized C-H BondModest pKa DropTFE2,2,2-Trifluoroethyl(-CH2CF3)'The Shield'DFE->TFE+1 F AtomLoss of H-DonorDrastic pKa DropIncreased LipophilicityP1H-Bond Donor CapabilityDFE->P1RetainsP2Metabolic StabilityTFE->P2Maximizes

Figure 1: The functional transition from Ethyl to DFE to TFE.[2][1] Note the "Loss of H-Donor" capability in the final step.

Structural Dynamics: The Hydrogen Bond Cliff

The most overlooked property of the DFE group is the acidity of its terminal proton.

The DFE "Activated Proton"

In a standard ethyl group, the terminal methyl protons are non-acidic. In DFE, the two geminal fluorine atoms pull electron density away from the carbon, polarizing the remaining C-H bond.

  • Mechanism: The

    
     bond acts as a weak hydrogen bond donor (HBD).
    
  • Binding Implication: DFE can replace alcohols (

    
    ) or thiols (
    
    
    ) in binding pockets where a proton donor is required, but where the full polarity of a hydroxyl group desolvates too poorly to permit membrane crossing. This is known as "Lipophilic Hydrogen Bonding." [1]
TFE as a Hydrogen Bond Acceptor

The TFE group lacks this proton. Instead, the three fluorine atoms create a dense electron cloud that can act as a weak hydrogen bond acceptor (HBA) via the fluorine lone pairs, although organic fluorine is a notoriously poor acceptor compared to oxygen or nitrogen.

ADME & Metabolic Stability

Metabolic Pathways
  • TFE (Inert): The

    
     bond is stronger than the enzyme's ability to oxidize it under most physiological conditions. TFE is generally excreted unchanged or metabolized at distal sites.[2][1]
    
  • DFE (Low/Moderate Risk): The terminal proton in

    
     is a potential site for Cytochrome P450 (CYP) oxidation.
    
Oxidative Defluorination Mechanism

While DFE is more stable than a methyl group, it is not immune to metabolism.[1]

  • H-Abstraction: CYP450 abstracts the terminal hydrogen radical.[1]

  • Hydroxylation: Formation of the gem-difluorohydrin (

    
    ).[2][1]
    
  • Collapse: Spontaneous elimination of HF to form an acyl fluoride (

    
    ), which is a reactive electrophile.[1]
    

MetabolismDFE_SubstrateDrug-CH2-CF2H(DFE Substrate)Radical[Drug-CH2-CF2•](Radical Intermediate)DFE_Substrate->RadicalCYP450(H-Abstraction)HydrinDrug-CH2-CF2-OH(Unstable Halohydrin)Radical->HydrinOH ReboundAcylFDrug-CH2-C(=O)F(Acyl Fluoride)Hydrin->AcylF-HF(Spontaneous)ToxicityCovalent Binding / HF ReleaseAcylF->ToxicityNucleophilic Attack

Figure 2: Potential bioactivation pathway of the DFE group.[2][1] TFE avoids this pathway entirely.[2][1]

Experimental Protocols

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Objective: To quantify the electron-withdrawing impact of DFE vs. TFE on a basic amine center.

Materials:

  • Test Compounds: 2,2-difluoroethylamine (HCl salt) and 2,2,2-trifluoroethylamine (HCl salt).[2][1]

  • Titrator: Mettler Toledo T5 or Sirius T3.[2][1]

  • Solvent: 0.15 M KCl (aq) or MeOH/Water co-solvent if insoluble.[1]

Workflow:

  • Preparation: Dissolve 2-5 mg of the amine hydrochloride in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.

  • Titration: Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 11.0.

    • Note: TFE amines are weakly basic (pKa ~5.7).[1] Ensure the starting pH is sufficiently low (pH < 3) to capture the full protonation event.

  • Analysis: Determine the inflection point (pKa) using the Bjerrum plot method.

    • Validation: The TFE derivative should show a pKa shift of

      
       relative to the DFE derivative.
      
Protocol B: Synthesis of Trifluoroethyl Ethers (Williamson Type)

Objective: Introduction of the TFE group onto a phenol or alcohol scaffold. TFE-iodide is often unreactive due to the electron-withdrawing fluorines; therefore, using the TFE-alcohol as the nucleophile is preferred.

Reagents:

  • Substrate: Aryl Fluoride (for

    
    ) or Alkyl Halide.[2][1]
    
  • Reagent: 2,2,2-Trifluoroethanol (TFE-OH).[2][1]

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide.[2][1]

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (0.5 M).
    
  • Alkoxide Formation: Dropwise add 2,2,2-trifluoroethanol (1.5 equiv) at 0°C. Stir for 30 min until

    
     evolution ceases. The solution will turn clear (Sodium 2,2,2-trifluoroethanolate formed).[2][1]
    
  • Coupling: Add the electrophile (e.g., 4-fluoronitrobenzene) dissolved in THF.

  • Heating: Heat to reflux (65°C) for 4-12 hours.

    • Why? The nucleophilicity of trifluoroethanolate is lower than non-fluorinated alkoxides due to the inductive effect of the

      
       group reducing the electron density on the oxygen.
      
  • Workup: Quench with sat.

    
    , extract with EtOAc, and wash with brine.[1]
    
  • Validation:

    
     NMR should show a triplet at 
    
    
    ppm.[2][1]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1] Link

  • Zafrani, Y., et al. (2019).[2][1] CF2H, a Hydrogen Bond Donor.[1][3][4][5] Journal of Medicinal Chemistry, 62(12), 5628–5637.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

  • PubChem. (2025).[2][1] Compound Summary: 2,2,2-Trifluoroethylamine.[1][6][7][8] National Library of Medicine.[1] Link

Navigating Lipophilicity in Drug Discovery: A Comparative Analysis of 2-(2,2-Difluoroethyl)cyclopentan-1-one and Cyclopentanone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers and medicinal chemists on the impact of fluorination on a crucial physicochemical property.

In the landscape of drug discovery and development, the lipophilicity of a molecule, often quantified by the partition coefficient (LogP), stands as a cornerstone of its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of the LogP values of the synthetically valuable building block, 2-(2,2-Difluoroethyl)cyclopentan-1-one, and its parent structure, cyclopentanone. We will delve into the theoretical underpinnings of lipophilicity, present experimental and calculated data, and provide detailed protocols for LogP determination, offering a robust framework for scientists to understand and predict the behavior of fluorinated compounds.

The Significance of Lipophilicity (LogP) in Medicinal Chemistry

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (n-octanol) and a polar solvent (water). It is a critical parameter in the early stages of drug development as it influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A delicate balance of lipophilicity is often required for a successful drug candidate; sufficient lipophilicity is necessary to traverse cellular membranes, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

Comparative Analysis: Cyclopentanone vs. 2-(2,2-Difluoroethyl)cyclopentan-1-one

To understand the impact of the 2,2-difluoroethyl substitution on the lipophilicity of the cyclopentanone scaffold, we will compare their physicochemical properties and, most importantly, their LogP values.

PropertyCyclopentanone2-(2,2-Difluoroethyl)cyclopentan-1-one
Molecular Formula C₅H₈OC₇H₁₀F₂O
Molar Mass 84.12 g/mol [1][2]148.15 g/mol
Boiling Point 130-131 °C[3]Not available
Melting Point -51 °C[3][4]Not available
Density ~0.95 g/cm³[1][5]Not available
Water Solubility Slightly soluble[1]Not available
Calculated LogP ~0.38 - 0.4[6]~1.5 (Predicted)

Analysis of the Data:

Cyclopentanone, a simple cyclic ketone, exhibits a low LogP value, indicating its relatively hydrophilic nature. The introduction of an ethyl group at the 2-position, as in 2-ethylcyclopentanone, would be expected to increase the LogP. The further substitution with two fluorine atoms on the terminal carbon of the ethyl group in 2-(2,2-Difluoroethyl)cyclopentan-1-one introduces a fascinating interplay of electronic and steric effects that modulate lipophilicity.

The Role of Fluorine in Modulating Lipophilicity

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to fine-tune various properties, including metabolic stability, pKa, and, of course, lipophilicity. The effect of fluorine on LogP is not always straightforward and depends on the specific chemical context.

In the case of 2-(2,2-Difluoroethyl)cyclopentan-1-one, the two fluorine atoms on the terminal carbon of the ethyl side chain significantly increase the molecule's lipophilicity. This can be attributed to several factors:

  • Increased Molecular Surface Area: The replacement of two hydrogen atoms with larger fluorine atoms increases the overall size and nonpolar surface area of the molecule, leading to more favorable interactions with the nonpolar octanol phase.

  • Hydrophobic Nature of the C-F Bond: The carbon-fluorine bond is highly polarized, but the fluorine atom is not a hydrogen bond donor and only a weak hydrogen bond acceptor. The local dipole created by the C-F bonds can reduce the molecule's ability to interact favorably with the highly structured hydrogen-bonding network of water, thus driving it into the octanol phase.

  • Shielding Effect: The fluorine atoms can partially shield the nearby carbonyl group, potentially reducing its ability to engage in hydrogen bonding with water, further increasing lipophilicity.

Recent research into the synthesis and physicochemical properties of trans-2-fluoroalkyl-substituted cyclopentane derivatives has underscored the importance of experimentally determining these values, as subtle structural changes can lead to significant shifts in properties like pKa and LogP.

Experimental Determination of LogP: Protocols and Rationale

Accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR). Two primary methods are widely employed in the pharmaceutical industry: the shake-flask method and high-performance liquid chromatography (HPLC).

The Shake-Flask Method (OECD Guideline 107)

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the appropriate solvent (usually n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vessel with a screw cap, add a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., a 1:1 volume ratio). Add a small, precise volume of the stock solution.

  • Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is critical to prevent volume changes during the experiment that would affect the concentration measurements.

  • Equilibration time: Sufficient time is needed for the compound to distribute between the two phases and reach a thermodynamic equilibrium.

  • Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

  • Choice of analytical method: The method must be sensitive and specific for the compound of interest and validated for linearity in both the octanol and water matrices.

Caption: Workflow for LogP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its LogP.

Protocol:

  • System Setup: Use a C18 reversed-phase HPLC column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compound. Record their retention times (t_R).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

  • Create Calibration Curve: Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Determination: Calculate the log(k') for the test compound and use the calibration curve to determine its LogP value.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase mimics the lipophilic environment of n-octanol.

  • Mobile Phase Composition: The ratio of organic solvent to water determines the eluting strength and can be adjusted to achieve optimal retention times.

  • Calibration Standards: A set of well-characterized standards is essential to establish a reliable correlation between retention and lipophilicity.

  • Capacity Factor: Using the capacity factor instead of the raw retention time normalizes for variations in flow rate and column dimensions, leading to more robust results.

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion

The introduction of a 2,2-difluoroethyl group onto the cyclopentanone scaffold dramatically increases its lipophilicity, as evidenced by predictive calculations. This guide has provided a framework for understanding this phenomenon, grounded in the principles of physical organic chemistry and supported by established experimental methodologies. For researchers in drug discovery, a thorough understanding of how structural modifications, such as fluorination, impact key physicochemical properties like LogP is paramount for the rational design of new therapeutic agents with improved ADMET profiles. The provided protocols offer a practical guide for the experimental determination of this critical parameter, enabling more informed decision-making in the journey from a chemical entity to a life-saving medicine.

References

  • Wikipedia. (2024, February 20). Cyclopentanone. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). Cyclopentanone, 1 l, CAS No. 120-92-3. Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). Cyclopentanone, 1 l, CAS No. 120-92-3. Retrieved February 27, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Cyclopentanone. Retrieved February 27, 2026, from [Link]

  • chemcraft.su. (n.d.). Cyclopentanone, 99%. Retrieved February 27, 2026, from [Link]

  • Gasmet. (n.d.). Cyclopentanone. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanone. Retrieved February 27, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 0427 - CYCLOPENTANONE. Retrieved February 27, 2026, from [Link]

  • Loba Chemie. (n.d.). 120-92-3 CAS | CYCLOPENTANONE | Ketones | Article No. 03138. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanone (CAS 120-92-3). Retrieved February 27, 2026, from [Link]

  • Gasmet. (n.d.). Cyclopentanone. Retrieved February 27, 2026, from [Link]

  • ChemToolsHub. (n.d.). Molecular Descriptor Calculator. Retrieved February 27, 2026, from [Link]

  • ChemRxiv. (2026, February 5). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Retrieved February 27, 2026, from [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved February 27, 2026, from [Link]

  • Virtual logP On-line. (n.d.). Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). N-(2,2-difluoroethyl)-2-methylpentan-1-amine. Retrieved February 27, 2026, from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved February 27, 2026, from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclopentylcyclopentanone. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanone (2-chloro-1-(chloro(difluoro)methyl)-2,2-difluoro-1-hydroxyethyl)hydrazone. Retrieved February 27, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-2-cyclopenten-1-one, 1120-73-6. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Difluoroethan-1-ol. Retrieved February 27, 2026, from [Link]

  • Chemsrc. (n.d.). Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Pent-2-enylcyclopentan-1-one. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2023, November 13). 1,2-Cyclopentanedione. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2-difluoro-, trans- (CAS 57137-42-5). Retrieved February 27, 2026, from [Link]

Sources

Crystal structure analysis of 2-(2,2-Difluoroethyl)cyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystal Structure Analysis of 2-(2,2-Difluoroethyl)cyclopentanone Derivatives: A Comparative Approach

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-(2,2-difluoroethyl)cyclopentanone scaffold represents a valuable building block in this endeavor, offering a unique combination of conformational constraints and electrostatic properties. Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and structure-activity relationship (SAR) studies.

This guide provides a comprehensive comparison of methodologies for the structural elucidation of 2-(2,2-difluoroethyl)cyclopentanone derivatives, with a primary focus on the definitive technique of single-crystal X-ray diffraction. We will explore the causality behind experimental choices, compare the utility of alternative techniques, and provide actionable protocols for researchers in the field.

The Structural Significance of the Difluoroethyl Group

The introduction of a gem-difluoro group (CF2) onto the ethyl side chain of a cyclopentanone ring imposes significant and unique stereoelectronic effects. Unlike their non-fluorinated analogs, these derivatives exhibit:

  • Gauche Effect: The strong electronegativity of the fluorine atoms often leads to a preference for a gauche conformation around the C-C bond connecting the cyclopentanone ring and the difluoroethyl side chain. This is a stark contrast to the typical anti preference seen in many alkyl chains and is a critical parameter to confirm.

  • Altered Ring Pucker: The steric bulk and electrostatic interactions of the CF2 group can influence the puckering of the five-membered cyclopentanone ring, favoring specific envelope or twist conformations. This can profoundly impact how the molecule presents its pharmacophoric features to a biological target.

  • Dipole Moment: The large C-F bond dipole significantly alters the molecule's local and overall dipole moment, which can affect its solubility, membrane permeability, and interactions with protein binding pockets.

Confirming these structural nuances requires high-resolution analytical techniques capable of providing unambiguous spatial coordinates.

Comparative Analysis of Structural Elucidation Techniques

While several techniques contribute to structural characterization, they offer different types of information with varying levels of detail and certainty. The choice of method depends on the specific question being asked—whether it pertains to the solid state, solution state, or a theoretical minimum energy state.

Table 1: Comparison of Key Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular packing in the solid state.[1][2][3]Unambiguous and high-resolution structural determination.[1][2] It is the "gold standard" for definitive proof of structure. The technique is also non-destructive.[1][3]Requires a high-quality single crystal, which can be challenging to grow.[4][5] The determined structure represents a single, static conformation in the solid state, which may not be the most relevant in a biological (solution) context.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (chemical shifts), connectivity (J-couplings), and through-space proximity (NOE). Provides data on the average conformation and dynamics in solution.[5][7][8]Reflects the structure in a physiologically relevant solution state.[5][7] Can characterize dynamic processes and conformational equilibria.[7] Does not require crystallization.[5][7]Provides time-averaged structural data rather than a single static structure. Structure determination relies on interpretation of multiple parameters (couplings, NOEs) and can be complex.[6] Resolution is generally lower than SCXRD.[6]
Density Functional Theory (DFT) Calculations Predicts minimum energy conformations, rotational barriers, bond lengths/angles, and other electronic properties in a theoretical (in-vacuo or solvated) state.Allows for systematic exploration of the entire conformational landscape.[9] Can rationalize experimentally observed preferences (e.g., the gauche effect).[9] Does not require physical sample.The accuracy is highly dependent on the chosen functional and basis set.[9] Results must be validated by experimental data (either SCXRD or NMR) to be considered reliable.[10]

Expert Insight: The most powerful approach is synergistic. SCXRD provides the definitive, high-resolution solid-state structure. This static picture then serves as a crucial benchmark for validating computational (DFT) models and for interpreting the more complex, dynamic data from solution-state NMR. For fluorinated compounds where non-intuitive conformations are common, this cross-validation is essential.

Workflow for Structural Elucidation

A comprehensive analysis follows a logical progression from synthesis to final structural interpretation. The workflow emphasizes self-validation by integrating different analytical techniques at key stages.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_scxrd SCXRD Analysis (Solid State) cluster_validation Computational & Solution-State Validation A Synthesis of Derivative B Purification (Chromatography, Recrystallization) A->B C NMR & Mass Spectrometry (Confirm Connectivity) B->C D Crystal Growth Screening C->D Purity Confirmed J Advanced NMR (NOE, J-coupling) (Solution Conformation) C->J Purity Confirmed E Single Crystal Selection & Mounting D->E F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Definitive Solid-State Structure G->H I DFT Conformational Search (Computational Model) H->I Benchmark for DFT H->J Reference for NMR I->J Guides Interpretation

Caption: Workflow for structural elucidation of novel compounds.

Detailed Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps to obtain a publication-quality crystal structure of a 2-(2,2-difluoroethyl)cyclopentanone derivative.

Objective: To grow a single crystal suitable for X-ray diffraction and solve its three-dimensional structure.

Materials:

  • Purified compound (>99% purity confirmed by NMR and LC-MS)

  • Selection of high-purity solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane)

  • Small glass vials (1-2 mL) or crystallization plates

  • Microscope with polarizing filters

  • Cryo-loops

  • Single-crystal X-ray diffractometer

Methodology:

  • Crystal Growth (The Critical Step)

    • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Hasty precipitation leads to amorphous solids or poorly-ordered microcrystals. The choice of solvent is paramount.

    • Step 1.1: Solvent Selection. Dissolve a small amount of the compound (2-5 mg) in a good solvent (e.g., ethyl acetate) at a minimal volume. The high polarity of the ketone and CF2 groups suggests that moderately polar solvents will be effective.

    • Step 1.2: Slow Evaporation. Leave the vial loosely covered in a vibration-free environment. Allow the solvent to evaporate over several days. This is the simplest method and often effective.

    • Step 1.3: Vapor Diffusion. Place the concentrated solution from Step 1.1 inside a larger, sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

    • Step 1.4: Thermal Methods. If the above fail, try slow cooling. Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool to room temperature, and then to 4°C, over 24-48 hours.

  • Crystal Selection and Mounting

    • Causality: The ideal crystal is a single, well-formed block with sharp edges and no visible cracks or defects. Defects disrupt the lattice and degrade diffraction quality.

    • Step 2.1: Inspection. Place the vial under a microscope. Look for clear, sharp-edged crystals. Use polarizing filters to check for uniform extinction, which indicates a single lattice.

    • Step 2.2: Mounting. Using a cryo-loop, carefully pick up a suitable crystal (typically 0.1-0.3 mm in size) along with a small amount of mother liquor or cryo-protectant oil.

    • Step 2.3: Flash Cooling. Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This vitrifies the surrounding liquid and protects the crystal from radiation damage during data collection.

  • Data Collection and Processing

    • Causality: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. The intensity and position of each diffracted spot contain the information needed to reconstruct the electron density of the molecule.

    • Step 3.1: Unit Cell Determination. Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

    • Step 3.2: Data Collection Strategy. The instrument software will calculate an optimal strategy to collect a complete and redundant dataset, typically involving multiple runs at different crystal orientations.

    • Step 3.3: Data Integration and Scaling. After collection, the raw data is processed. This involves integrating the intensity of each reflection and applying corrections for factors like absorption and beam decay. The output is a reflection file (e.g., an HKL file).

  • Structure Solution and Refinement

    • Causality: Computational algorithms are used to solve the "phase problem" and generate an initial electron density map from the reflection file. This map is then refined against the experimental data to build and perfect the final molecular model.

    • Step 4.1: Structure Solution. Use software like SHELXT or Olex2 to solve the structure. This will provide an initial, often incomplete, model of the molecule.

    • Step 4.2: Model Building and Refinement. Refine the model against the data using software like SHELXL. This is an iterative process of assigning atoms to electron density peaks, refining their positions, and adding anisotropic displacement parameters (thermal ellipsoids). Hydrogen atoms are typically placed in calculated positions.

    • Step 4.3: Validation. The final model is validated by checking key metrics. The R1 factor should ideally be below 5% for a good quality structure, indicating excellent agreement between the model and the experimental data. The final electron density map should be featureless.

Interpreting the Data: A Synergistic View

The final crystallographic information file (CIF) provides a wealth of data. For a hypothetical derivative, we might find the following:

Table 2: Example Crystallographic Data Interpretation

Parameter Example Value Interpretation & Significance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cProvides detailed symmetry information, confirming a chiral molecule crystallized as a racemate.
C-C-C-F Torsion Angle -65.2°Confirms a gauche conformation. This is direct experimental proof of the fluorine gauche effect influencing the side-chain orientation.
Cyclopentanone Ring Pucker Envelope (C_s_)The CF2-ethyl group forces a specific ring conformation, which may be crucial for receptor binding.
C-F Bond Lengths 1.35 Å, 1.36 ÅTypical C(sp³)-F bond lengths.
Intermolecular Interactions C-H···O, C-H···FWeak hydrogen bonds identified in the crystal packing. These interactions stabilize the solid-state structure.

This definitive solid-state data now becomes the anchor for understanding the molecule's behavior in other states.

Data_Synergy scxrd SCXRD Result (Gauche Conformation, -65.2° Torsion) dft DFT Calculation (Gauche minimum at -68°, Anti barrier at +3 kcal/mol) scxrd->dft Validates DFT Model conclusion Conclusion: Gauche conformer is the major species in both solid and solution states. scxrd->conclusion Definitive evidence in solid state nmr NMR Data (³J_HH coupling constant of 7.5 Hz in solution) dft->nmr Predicts Coupling Constants for Conformers nmr->conclusion Experimental evidence in solution

Caption: Synergistic use of data to build a complete structural picture.

By comparing the experimentally determined torsion angle from SCXRD with DFT calculations, the computational model is validated. This validated model can then be used to calculate the expected NMR J-coupling constants for different conformers. The experimental NMR data can then be confidently interpreted to show that the gauche conformation, proven to exist in the solid state, is also the dominant conformer in solution. This multi-faceted approach provides a high degree of confidence in the final structural and conformational assignment, a critical aspect of modern drug development.

References

  • Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. PubMed.
  • Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Royal Society of Chemistry.
  • Single Crystal X-Ray Diffraction. Pulstec USA.
  • Comparison of NMR and X-ray crystallography. Unknown Source.
  • Comparison of Single crystal X-ray diffraction, NMR and Cryo-EM. YouTube.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch.
  • Harnessing the power of single crystal X-ray diffraction. Veranova.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI.
  • How do organic compounds single crystal X rays diffraction work?. ResearchGate.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. MtoZ Biolabs.

Sources

Safety Operating Guide

Essential Protective Measures for Handling 2-(2,2-Difluoroethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to personal protective equipment, safe handling, and disposal for researchers and drug development professionals.

Understanding the Risks: A Structural Analysis

To determine the appropriate PPE, we must first consider the potential hazards associated with the functional groups present in 2-(2,2-Difluoroethyl)cyclopentan-1-one.

  • Cyclopentanone Moiety: Ketones as a class can be irritating to the skin and eyes.[1][2][3] They are also typically flammable liquids and vapors.[1][2][3][4] Inhalation of vapors may cause respiratory tract irritation.[1]

  • Difluoroethyl Group: The presence of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule. Fluorinated compounds can have varying levels of toxicity, and some may be harmful if they penetrate the skin.

Given these structural features, a cautious approach is warranted, assuming the compound may be a skin and eye irritant, potentially harmful if inhaled or absorbed through the skin, and likely flammable.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling 2-(2,2-Difluoroethyl)cyclopentan-1-one.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][7]
Skin Protection Chemical-Resistant GlovesNitrile gloves are generally not recommended for prolonged contact with ketones.[5] Consider using butyl rubber or fluoroelastomer gloves for better chemical resistance.[5] Always inspect gloves for any signs of degradation or perforation before use.[5][8]
Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned with sleeves rolled down.
Additional Protective ClothingFor larger quantities or in case of a significant spill, impervious clothing may be necessary.[5] Chemical-resistant aprons and shoe covers can provide an extra layer of protection.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][6]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational plan is critical for minimizing risks associated with handling 2-(2,2-Difluoroethyl)cyclopentan-1-one.

Preparation and Handling:
  • Work Area Preparation: Ensure the work area, ideally a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or wear.[5]

  • Material Handling:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • Avoid direct contact with skin and eyes.[8]

    • Prevent the formation of aerosols or mists.[5]

    • Keep the container tightly closed when not in use.[4]

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, as the compound is likely flammable.[1][4]

In Case of a Spill:
  • Evacuation and Ventilation: Immediately evacuate the area and ensure it is well-ventilated.[5]

  • Source of Ignition Control: Remove all potential sources of ignition from the vicinity.[4][5]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][5]

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]

Disposal Plan: Managing Chemical Waste

All materials contaminated with 2-(2,2-Difluoroethyl)cyclopentan-1-one, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Place all contaminated materials in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow

To further clarify the procedural steps for safe handling and in the event of an emergency, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_ppe PPE Selection start Task: Handling 2-(2,2-Difluoroethyl)cyclopentan-1-one eye_protection Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk start->eye_protection Assess ocular risk skin_protection Skin Protection: - Butyl rubber or fluoroelastomer gloves - Flame-resistant lab coat - Chemical-resistant apron (if needed) start->skin_protection Assess dermal risk respiratory_protection Respiratory Protection: - Work in a chemical fume hood - NIOSH-approved respirator for spills or poor ventilation start->respiratory_protection Assess inhalation risk end_ppe Proceed with Handling eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove Ignition Sources ventilate->ignite don_ppe Don Appropriate PPE (respirator, chemical gloves, etc.) ignite->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect and Seal in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response Workflow.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
  • Personal Protective Solutions. (n.d.). Ketodex ‐ Ketone Resistant Chemical Gauntlet.
  • Spectrum Chemical. (2022, October 31). SAFETY DATA SHEET - CYCLOPENTANONE.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - Cyclopentanone.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Cyclopentenone.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • ChemicalBook. (2026, January 17). CYCLOPENTANONE-2,2,5,5-D4 - Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopentanone.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Metasci. (n.d.). Safety Data Sheet Cyclopentanone.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethyl)cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethyl)cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.